N-(4-Chlorophenyl)-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKXSIRDRWUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177564 | |
| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23008-56-2 | |
| Record name | N-(4-Chlorophenyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23008-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023008562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
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| Record name | N-(4-chlorophenyl)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.237 | |
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| Record name | N-(4-Chlorophenyl)-2-nitroaniline | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)-2-nitroaniline
This technical guide provides a comprehensive overview of the experimental protocols for the synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Overview
The synthesis of this compound is primarily achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an aniline derivative. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, nucleophilic aromatic substitution using an activated aryl halide can be employed. This guide will detail the experimental protocols for these synthetic routes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods discussed in this guide.
| Parameter | Ullmann Condensation (Adapted Protocol) | Buchwald-Hartwig Amination (General Protocol) | Nucleophilic Aromatic Substitution |
| Aryl Halide | 1-Chloro-2-nitrobenzene (1.0 mmol) | 1-Chloro-2-nitrobenzene (1.0 equiv) | 1-Fluoro-2-nitrobenzene (11 mmol) |
| Amine | 4-Chloroaniline (1.2 mmol) | 4-Chloroaniline (1.2 equiv) | 4-Chloroaniline (16 mmol) |
| Catalyst | Copper(I) iodide (0.1 mmol) | Pd(OAc)₂ (0.02 equiv) | None |
| Ligand | L-Proline (0.2 mmol) | BINAP (0.03 equiv) | None |
| Base | Potassium carbonate (2.0 mmol) | Sodium tert-butoxide (1.4 equiv) | Triethylamine (5.5 mol) |
| Solvent | Dimethyl sulfoxide (DMSO) (3 mL) | Toluene (10 vol) | Neat (no solvent) |
| Temperature | 120 °C | 100 °C | 140 °C |
| Reaction Time | 24 hours | 12-24 hours | 9 hours |
| Yield | High (expected) | Good to excellent (expected) | 96%[1] |
Experimental Protocols
Method 1: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl amines, ethers, and thioethers, utilizing a copper catalyst.[2][3] Modern variations of this reaction often employ ligands to improve efficiency and reaction conditions.
Detailed Methodology:
-
Reaction Setup: A dry round-bottom flask is charged with 1-chloro-2-nitrobenzene (1.0 mmol), 4-chloroaniline (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) (3 mL) is added to the flask.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas, such as nitrogen or argon. This cycle is repeated three times.
-
Heating: The reaction mixture is heated to 120 °C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] It offers a more versatile and milder alternative to the traditional Ullmann reaction.[4]
Detailed Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, palladium(II) acetate (0.02 equiv) and a suitable phosphine ligand such as BINAP (0.03 equiv) are dissolved in toluene. The mixture is stirred for 10-15 minutes.
-
Reaction Setup: To the main reaction flask, 1-chloro-2-nitrobenzene (1.0 equiv), 4-chloroaniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv) are added.
-
Addition of Catalyst and Solvent: The pre-formed catalyst solution and additional toluene (to make up 10 volumes) are added to the reaction flask.
-
Inert Atmosphere: The reaction vessel is thoroughly purged with an inert gas.
-
Heating: The reaction mixture is heated to 100 °C and stirred vigorously.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.
Method 3: Nucleophilic Aromatic Substitution
This method relies on the activation of an aryl halide by a strong electron-withdrawing group, such as a nitro group, to facilitate nucleophilic attack by an amine.
Detailed Methodology:
-
Reaction Setup: A mixture of 1-fluoro-2-nitrobenzene (1.5 g, 11 mmol), 4-chloroaniline (16 mmol), and triethylamine (0.6 g, 5.5 mol) is placed in a reaction vessel.[1]
-
Heating: The mixture is stirred at 140 °C for 9 hours.[1]
-
Reaction Monitoring: The completion of the reaction is monitored by TLC.[1]
-
Work-up and Purification: After completion, the mixture is cooled to 20 °C and filtered. The collected solid is washed with water and anhydrous ethanol until the filtrate reaches a pH of 7. The product is then dried under vacuum to give this compound.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism) Overview
Below is a simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
A Comprehensive Technical Guide to N-(4-Chlorophenyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(4-Chlorophenyl)-2-nitroaniline, a chemical compound of interest in various industrial and pharmaceutical applications. This document consolidates its chemical properties, safety information, and potential synthetic pathways, presenting the data in a clear and accessible format for technical audiences.
Chemical Identity and Properties
This compound is an organic compound with the CAS number 23008-56-2 .[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23008-56-2 | [1][2][3] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [2][3][4] |
| Molecular Weight | 248.67 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C (Refrigerator), Keep in a dark, dry place | [2] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls should be utilized when handling this chemical.
GHS Hazard Information:
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Experimental Protocols
Representative Synthetic Workflow:
A plausible synthesis route involves the coupling of 2-nitroaniline with a 4-chlorophenyl halide or the coupling of 4-chloroaniline with a 2-nitrophenyl halide, often catalyzed by a palladium or copper catalyst.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reactant Preparation: In a reaction vessel, dissolve 2-fluoronitrobenzene and 4-chloroaniline in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a base, such as potassium carbonate, to the mixture. The base acts as a proton scavenger.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir for several hours until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the final product.
Applications and Biological Relevance
This compound serves as an important intermediate in the synthesis of other chemical compounds. One notable application is in the production of the pharmaceutical agent Clofazimine.[1] Clofazimine is an antimycobacterial drug used in the treatment of leprosy.
The search results did not indicate any direct biological activity or involvement in specific signaling pathways for this compound itself. Its primary relevance in drug development appears to be as a precursor molecule.
References
Spectroscopic Interpretation of N-(4-Chlorophenyl)-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Chlorophenyl)-2-nitroaniline. The information detailed herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document presents available spectroscopic data from Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.31 | s | - | 1H | N-H |
| 8.12 | d | 8.0 | 1H | Ar-H |
| 7.53 | t | 7.6 | 1H | Ar-H |
| 7.44 | d | 8.8 | 2H | Ar-H |
| 7.34 | d | 8.8 | 2H | Ar-H |
| 7.22 | d | 8.4 | 1H | Ar-H |
| 6.93 | t | 7.6 | 1H | Ar-H |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |
Table 2: ¹³C NMR Spectroscopic Data
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 247.2 | [M-H]⁻ |
| Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The solution should be homogenous.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for an adequate signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire the ¹³C NMR spectrum.
-
A wider spectral width (e.g., 250 ppm) is required.
-
A significantly larger number of scans is necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard transmission FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used. The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
The sample solution is introduced into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
The instrument is operated in either positive or negative ion detection mode. For the provided data, negative mode was used.
-
The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Reaction of N-(4-Chlorophenyl)-2-nitroaniline with Amines: A Technical Guide to Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism of N-(4-Chlorophenyl)-2-nitroaniline with amines, a critical transformation in the synthesis of substituted benzimidazoles. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. Understanding the intricacies of their synthesis is paramount for the development of novel therapeutic agents. This document outlines the core reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Reaction Pathway: Reductive Cyclization
The reaction of this compound with amines to form a benzimidazole derivative is not a direct displacement or substitution reaction. Instead, it proceeds through a well-established two-step sequence known as reductive cyclization. The overall process involves:
-
Reduction of the Nitro Group: The nitro group of this compound is first reduced to an amino group, yielding the intermediate N-(4-chlorophenyl)benzene-1,2-diamine. This step is crucial as it generates the necessary ortho-diamine functionality for the subsequent cyclization.
-
Cyclization with an Amine-Derived Electrophile: The resulting N-(4-chlorophenyl)benzene-1,2-diamine then undergoes condensation and cyclization with a suitable one-carbon electrophile. In the context of a reaction "with amines," the amine can serve as a precursor to this electrophile, typically an aldehyde or a related species, or a separate aldehyde/carboxylic acid derivative is used in the reaction mixture. This step forms the imidazole ring of the benzimidazole scaffold.
The following diagram illustrates the overall transformation:
Detailed Reaction Mechanism
The detailed mechanism involves several key steps, from the initial reduction of the nitro group to the final aromatization of the benzimidazole ring.
Step 1: Reduction of the Nitro Group
A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with reagents like sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or iron in acidic media. A green and efficient method utilizes thiourea dioxide in the presence of sodium hydroxide.[1]
The general mechanism for the reduction is a complex process involving multiple electron and proton transfers. A simplified representation is shown below:
Step 2: Cyclization to Form the Benzimidazole Ring
The cyclization of N-(4-chlorophenyl)benzene-1,2-diamine with an aldehyde is a common and effective method for the synthesis of 2-substituted benzimidazoles.[2] The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation.
The detailed mechanism is as follows:
Experimental Protocols
Reduction of this compound to N-(4-chlorophenyl)benzene-1,2-diamine
A reported green and practical method for this reduction utilizes thiourea dioxide.[1]
Materials:
-
This compound
-
Thiourea dioxide
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol, add an aqueous solution of sodium hydroxide (2.5 mmol).
-
Add thiourea dioxide (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) after neutralization.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield N-(4-chlorophenyl)benzene-1,2-diamine.
Synthesis of 2-(Substituted)-1-(4-chlorophenyl)-1H-benzo[d]imidazole
A general procedure for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is as follows.[2]
Materials:
-
N-(4-chlorophenyl)benzene-1,2-diamine
-
Substituted aldehyde (R-CHO)
-
Catalyst (e.g., NH₄Cl, Au/TiO₂, or other Lewis/Brønsted acids)[2]
-
Solvent (e.g., ethanol, methanol, or a mixture like CHCl₃:MeOH)[2]
Procedure:
-
To a solution of N-(4-chlorophenyl)benzene-1,2-diamine (1.0 mmol) in the chosen solvent, add the substituted aldehyde (1.0-1.2 mmol).
-
Add a catalytic amount of the selected catalyst.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the specific catalyst and substrates used.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice-cold water to precipitate the product, followed by filtration.
-
The crude product is washed with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes, which is the key cyclization step in the overall reaction of this compound with amines (after the initial reduction).
Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 80 | 2 | 85 | |
| 2 | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 80 | 2.5 | 82 | |
| 3 | 4-Methylbenzaldehyde | NH₄Cl | Ethanol | 80 | 2 | 80 | |
| 4 | Benzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 3 | 99 | [2] |
| 5 | 4-Nitrobenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 3 | 95 | [2] |
Table 2: Physical and Spectroscopic Data for a Representative Product: 2-(4-Chlorophenyl)-1H-benzo[d]imidazole
| Property | Value | Ref. |
| Appearance | Colorless solid | |
| Melting Point (°C) | 290-292 | |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H) | |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 111.1, 118.6, 121.9, 126.2, 128.6, 129.5, 130.0, 134.8, 143.5, 151.0 | |
| IR (KBr) ν (cm⁻¹) | 3038, 1440, 1410, 1268, 950, 754 |
Table 3: Physical Properties of N-(4-chlorophenyl)benzene-1,2-diamine
| Property | Value | Ref. |
| Molecular Formula | C₁₂H₁₁ClN₂ | [3] |
| Molecular Weight | 218.68 g/mol | [3] |
| Melting Point (°C) | 117-119 | [4] |
Conclusion
The reaction of this compound with amines to form benzimidazoles is a robust and versatile transformation that proceeds via a reductive cyclization pathway. The initial reduction of the nitro group to form N-(4-chlorophenyl)benzene-1,2-diamine is a critical step, which can be achieved using various methodologies, including environmentally benign reagents like thiourea dioxide. The subsequent cyclization with an aldehyde, often catalyzed by a Brønsted or Lewis acid, provides a straightforward route to a diverse range of 2-substituted benzimidazoles. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize these valuable heterocyclic compounds. Careful selection of reagents, catalysts, and reaction conditions is key to achieving high yields and purity of the desired benzimidazole products.
References
- 1. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-氯苯基)-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of N-(4-Chlorophenyl)-2-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the organic compound N-(4-Chlorophenyl)-2-nitroaniline. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents, this document provides detailed experimental protocols that can be employed to determine these values. The methodologies described are standard laboratory procedures for solubility assessment of solid organic compounds.
Data Presentation
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
The following are detailed methodologies for the determination of the solubility of this compound in organic solvents.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Evaporating dish or watch glass
-
Oven
-
Volumetric flasks and pipettes
-
Conical flasks with stoppers
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[1]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the solution's temperature and avoid precipitation.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry evaporating dish. The filter should also be at the experimental temperature.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dry solute residue on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is obtained.[4][5]
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
-
UV-Visible Spectroscopic Method for Solubility Determination
This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is a high-throughput method often used in pharmaceutical research.[6][7]
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent
-
UV-Visible spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent plates
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1a-1c).
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the supernatant and filter it as described previously (steps 2a-2c of the gravimetric method).
-
Dilute the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scribd.com [scribd.com]
- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of N-(4-Chlorophenyl)-2-nitroaniline via Ullmann Condensation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in various industrial applications. The document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.
The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1] In the synthesis of this compound, this reaction facilitates the coupling of an aryl halide with an amine. Specifically, it can be achieved by reacting a 4-chlorophenyl halide with 2-nitroaniline in the presence of a copper catalyst and a base, typically at elevated temperatures.
Reaction Principle
The synthesis of this compound via the Ullmann condensation involves the copper-catalyzed reaction between a 4-halophenyl derivative and 2-nitroaniline. The general reaction is depicted below:
Scheme 1: General Reaction for the Ullmann Condensation Synthesis of this compound.
The reactivity of the aryl halide is a critical factor, with the reactivity order being I > Br > Cl. While aryl iodides are the most reactive, aryl chlorides often require more forcing conditions or the use of specialized catalytic systems.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), although solvent-free conditions have also been reported.[1][3]
Experimental Protocols
A specific experimental protocol for the synthesis of this compound has been reported via the condensation of 4-chloroaniline with 1-chloro-2-nitrobenzene. This method avoids the use of a solvent.
Protocol 1: Solvent-Free Condensation of 4-Chloroaniline and 1-Chloro-2-nitrobenzene
-
Reactants:
-
1-Chloro-2-nitrobenzene (1.0 equivalent)
-
4-Chloroaniline (approx. 1.45 equivalents)
-
Triethylamine (0.5 equivalents)
-
-
Procedure:
-
A mixture of 1-chloro-2-nitrobenzene (e.g., 11 mmol, 1.73 g), 4-chloroaniline (e.g., 16 mmol, 2.04 g), and triethylamine (e.g., 5.5 mmol, 0.76 mL) is placed in a reaction vessel equipped with a stirrer.
-
The mixture is heated to 140 °C and stirred for 9 hours.
-
The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration.
-
The filter cake is washed with water and anhydrous ethanol until the pH of the filtrate is neutral.
-
The purified product, this compound, is dried under vacuum.[1]
-
General Considerations for an Alternative Ullmann Approach using 1-Chloro-4-iodobenzene:
For researchers opting for a more classical Ullmann approach utilizing a more reactive aryl halide, the following general protocol can be adapted.
-
Reactants:
-
1-Chloro-4-iodobenzene (1.0 equivalent)
-
2-Nitroaniline (1.0-1.2 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
A high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
-
Procedure:
-
To a reaction flask purged with an inert gas (e.g., nitrogen or argon), add 1-chloro-4-iodobenzene, 2-nitroaniline, copper(I) iodide, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 120 to 180 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on the reported solvent-free protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Chloro-2-nitrobenzene | 1.0 eq | [1] |
| 4-Chloroaniline | ~1.45 eq | [1] |
| Base | ||
| Triethylamine | 0.5 eq | [1] |
| Solvent | None (neat) | [1] |
| Reaction Conditions | ||
| Temperature | 140 °C | [1] |
| Reaction Time | 9 hours | [1] |
| Yield | ||
| This compound | 96% | [1] |
Mandatory Visualization
References
In-Depth Technical Guide: N-(4-Chlorophenyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N-(4-Chlorophenyl)-2-nitroaniline. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of chemical pathways and workflows to facilitate a deeper understanding of this compound. While extensive data has been compiled, it is important to note that specific experimental spectroscopic and toxicological data for this compound is limited in publicly accessible literature. Therefore, data from closely related compounds are presented for comparative purposes where applicable.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₉ClN₂O₂. Its chemical structure consists of a 2-nitroaniline moiety N-substituted with a 4-chlorophenyl group.
| Property | Value | Source |
| CAS Number | 23008-56-2 | [1] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [2] |
| Molecular Weight | 248.67 g/mol | [2] |
| Melting Point | 145-148 °C | [3] |
| Boiling Point | 377.219 °C at 760 mmHg | [3] |
| Physical Form | Solid | [1] |
Synthesis
The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Synthetic Pathway
The synthesis involves the reaction of 1-fluoro-2-nitrobenzene with 4-chloroaniline in the presence of a base, typically triethylamine.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Fluoro-2-nitrobenzene
-
4-Chloroaniline
-
Triethylamine
-
Anhydrous ethanol
-
Water
Procedure:
-
A mixture of 1-fluoro-2-nitrobenzene (1.5 g, 11 mmol), 4-chloroaniline (16 mmol), and triethylamine (0.6 g, 5.5 mmol) is stirred in a reaction vessel.
-
The mixture is heated to 140 °C for 9 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to 20 °C and filtered.
-
The filter cake is washed with water and anhydrous ethanol until the pH of the filtrate reaches 7.
-
The resulting solid is dried in a vacuum oven to yield the final product, this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.
Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-8.5 ppm), N-H proton (a broad singlet). |
| ¹³C NMR | Aromatic carbons (multiple signals in the range of 110-150 ppm). |
| FT-IR (cm⁻¹) | N-H stretch (around 3300-3500), C-H aromatic stretch (around 3000-3100), N-O asymmetric stretch (around 1500-1550), N-O symmetric stretch (around 1300-1350), C=C aromatic stretch (around 1450-1600), C-N stretch (around 1250-1350), C-Cl stretch (around 700-800). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 248, with an isotopic pattern characteristic of a chlorine-containing compound. Fragmentation may involve loss of the nitro group (-NO₂). |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for acquiring spectroscopic data for a solid organic compound like this compound.
Caption: NMR Spectroscopy Workflow.
Caption: FT-IR Spectroscopy Workflow.
Caption: Mass Spectrometry Workflow.
Biological Activity and Toxicology
Specific biological activity and comprehensive toxicological data for this compound are not extensively documented in peer-reviewed literature. However, its use as an intermediate in the synthesis of the anti-leprosy drug Clofazimine suggests its relevance in pharmaceutical development[4].
Known Applications
-
Intermediate in Drug Synthesis: It is a known precursor in the industrial synthesis of Clofazimine, an antibiotic used to treat leprosy.
Toxicology of Related Compounds
-
Chloronitroanilines: A study on isolated rat hepatocytes showed that 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline can induce cellular damage and deplete intracellular glutathione levels, indicating potential hepatotoxicity[5]. It is crucial to note that these are isomers and not the title compound.
-
Safety and Hazards: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties and a clear synthetic route. Its primary known application lies in the field of medicinal chemistry as a key intermediate for the synthesis of Clofazimine. While this guide provides a solid foundation for understanding this compound, further research is required to fully elucidate its spectroscopic profile, biological activities, and toxicological properties. The provided experimental protocols offer a starting point for researchers aiming to characterize this molecule and explore its potential applications in drug discovery and other scientific disciplines. Researchers should exercise appropriate caution when handling this compound, adhering to the provided safety information.
References
"N-(4-Chlorophenyl)-2-nitroaniline" chemical structure and molecular weight
This technical guide provides an in-depth overview of the chemical properties of N-(4-Chlorophenyl)-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2][3] |
| Molecular Weight | 248.67 g/mol | [1][4] |
| Monoisotopic Mass | 248.03525 Da | [2] |
Chemical Structure
The chemical structure of this compound is characterized by a secondary amine linking a 4-chlorophenyl group and a 2-nitrophenyl group.
Caption: 2D chemical structure of this compound.
References
Unveiling the Journey of N-(4-Chlorophenyl)-2-nitroaniline: From Obscurity to a Key Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)-2-nitroaniline, a seemingly unassuming substituted diphenylamine, holds a significant place in the landscape of medicinal chemistry. While its initial discovery is not widely chronicled, its history is intrinsically linked to the development of a crucial anti-leprosy and anti-tuberculosis drug. This technical guide delves into the discovery and history of this compound, tracing its path from a laboratory chemical to a vital building block in pharmaceutical synthesis. The document provides a comprehensive overview of its chemical properties, historical and modern synthetic routes with detailed experimental protocols, and key spectroscopic data.
Introduction
This compound, with the chemical formula C₁₂H₉ClN₂O₂, is an organic compound belonging to the diarylamine family.[1] Its structure features a 4-chlorophenyl group and a 2-nitrophenyl group linked by an amine bridge. While the compound itself does not possess direct therapeutic applications, its role as a key intermediate has cemented its importance in the pharmaceutical industry. The historical significance of this molecule is primarily tied to its use in the synthesis of Clofazimine, a vital medication in the treatment of multidrug-resistant tuberculosis and leprosy.[2][3] This guide aims to provide a thorough technical understanding of this compound, with a focus on its discovery, historical evolution of its synthesis, and the experimental details that are crucial for researchers in the field.
Discovery and Historical Context
The precise moment and the individuals responsible for the first synthesis of this compound are not well-documented in readily available historical records. Its emergence is likely rooted in the broader exploration of diarylamine chemistry in the early to mid-20th century. The synthesis of such compounds was historically achieved through methods like the Ullmann condensation and the Goldberg reaction, which allowed for the formation of carbon-nitrogen bonds between aryl halides and anilines.
The most significant chapter in the history of this compound began with the development of the anti-mycobacterial drug Clofazimine in the 1950s.[2] The synthesis of Clofazimine requires the construction of a phenazine core, and this compound serves as a critical precursor to an essential diamine intermediate, N-(4-chlorophenyl)-1,2-phenylenediamine.[2][3] This application propelled the compound from a likely academic curiosity to a molecule of significant industrial and medicinal importance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1] |
| Molecular Weight | 248.67 g/mol | [1] |
| CAS Number | 23008-56-2 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [5] |
Synthesis of this compound: A Historical and Modern Perspective
The synthesis of this compound has evolved over time, with modern methods offering improved yields, safety, and environmental profiles compared to historical approaches.
Historical Synthetic Approaches: The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents a classical method for the formation of diarylamines. While no specific historical records detailing the Ullmann synthesis of this compound were found, a plausible historical route would involve the reaction of 2-chloronitrobenzene with p-chloroaniline.
Conceptual Experimental Protocol (Ullmann Condensation):
-
Reactants: 2-chloronitrobenzene, p-chloroaniline, copper powder (catalyst), and a high-boiling point solvent (e.g., nitrobenzene or dimethylformamide).
-
Procedure: A mixture of 2-chloronitrobenzene, p-chloroaniline, and catalytic copper powder in a high-boiling solvent would be heated at elevated temperatures (typically >150 °C) for an extended period. The reaction would be monitored for the consumption of starting materials.
-
Work-up: Upon completion, the reaction mixture would be cooled, and the product isolated by filtration and purified by recrystallization.
This historical method often suffered from harsh reaction conditions, low yields, and the need for stoichiometric amounts of copper.
Modern Synthetic Methods: Nucleophilic Aromatic Substitution
Contemporary syntheses of this compound predominantly rely on nucleophilic aromatic substitution (SNAᵣ) reactions. A common and efficient method involves the condensation of an activated aryl halide, such as o-fluoronitrobenzene, with p-chloroaniline.[2][6] The fluorine atom in the ortho position to the electron-withdrawing nitro group is highly activated towards nucleophilic attack, allowing the reaction to proceed under milder conditions than the classical Ullmann reaction.
Detailed Experimental Protocol (from Patent CN107445845A): [2]
-
Reactants:
-
Procedure:
-
In a reaction vessel, combine o-fluoronitrobenzene and p-chloroaniline.
-
Add the organic base, which acts as a catalyst and acid scavenger.
-
The mixture is heated to a temperature between 90-120 °C.[6]
-
The reaction is stirred for 12-40 hours, with progress monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.[6]
-
After the reaction is complete, the mixture is slowly cooled to 20-30 °C.[6]
-
-
Work-up and Purification:
-
The cooled reaction mixture is filtered.
-
The solid product is then baked to yield this compound.
-
Purity of 98.5-99.8% and yields of 85-95% have been reported for this method.[6]
-
This modern approach offers significant advantages, including higher yields, milder reaction conditions, and a more favorable safety profile, making it suitable for industrial-scale production.[3]
Spectroscopic Data
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.5 ppm. The spectrum would show distinct signals for the protons on both the 4-chlorophenyl and 2-nitrophenyl rings, with coupling patterns indicative of their substitution. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-150 ppm. The spectrum would show distinct signals for all 12 carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic, around 3000-3100 cm⁻¹), C=C stretching (aromatic, around 1450-1600 cm⁻¹), N-O stretching (nitro group, asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl stretching (around 1000-1100 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 248, corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed. |
Note: The provided spectroscopic data for related compounds suggests these expected ranges. For definitive characterization, experimental spectra of a pure sample are required.
Logical Relationships and Experimental Workflows
The synthesis of this compound is a key step in a larger synthetic pathway, most notably the production of Clofazimine. The logical flow of this process can be visualized as follows:
Caption: Synthetic pathway from starting materials to Clofazimine, highlighting the role of this compound.
The experimental workflow for the synthesis of this compound can be broken down into several key stages:
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
This compound, while not a household name, represents a cornerstone in the synthesis of a life-saving medication. Its history, though not marked by a singular, celebrated discovery, is a testament to the incremental advancements in organic synthesis. The evolution from harsh, low-yielding historical methods to efficient and scalable modern protocols underscores the progress in chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of this key intermediate, from its fundamental properties to its detailed synthesis, is indispensable for the continued innovation and production of essential medicines. This guide provides a foundational resource to aid in these endeavors.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CN107445845A - The method of one kind synthesis Clofazimine key intermediate N (4 chlorphenyl) 1,2 phenylenediamine - Google Patents [patents.google.com]
- 3. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]
- 4. This compound | 23008-56-2 [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. CN106916069A - A kind of method for preparing Clofazimine intermediate - Google Patents [patents.google.com]
"N-(4-Chlorophenyl)-2-nitroaniline" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-(4-Chlorophenyl)-2-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for key data and experimental procedures.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₉ClN₂O₂.[1][2] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its fundamental properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 248.67 g/mol | [1][2] |
| CAS Number | 23008-56-2 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 145-148 °C | [3] |
| Boiling Point | 377.219 °C at 760 mmHg | [3] |
| Flash Point | 181.936 °C | [3] |
| Purity | 97% | [1] |
| Storage Temperature | Refrigerator | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 (Broad) | Singlet | 1H | N-H |
| ~8.2 | Doublet | 1H | Aromatic H (ortho to NO₂) |
| ~7.5 | Triplet | 1H | Aromatic H |
| ~7.4 | Doublet of Doublets | 2H | Aromatic H (ortho to Cl) |
| ~7.2 | Doublet of Doublets | 2H | Aromatic H (meta to Cl) |
| ~7.0 | Triplet | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C-N |
| ~142 | Aromatic C-NO₂ |
| ~135 | Aromatic C-Cl |
| ~133 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-H |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-3500 | N-H Stretch |
| 3000-3100 | Aromatic C-H Stretch |
| 1500-1550 & 1335-1385 | Asymmetric & Symmetric NO₂ Stretch |
| 1580-1620 | Aromatic C=C Bending |
| 1250-1350 | Aromatic C-N Stretch |
| 1080-1100 | C-Cl Stretch |
Mass Spectrometry
| m/z | Assignment |
| 248/250 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Cl) |
| 202/204 | [M - NO₂]⁺ |
| 167 | [M - NO₂ - Cl]⁺ |
| 139 | [C₆H₄N₂O₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are provided below. These protocols are based on established synthetic methodologies for analogous compounds.
Synthesis Workflow
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination. Both methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Caption: General workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Ullmann Condensation
The Ullmann condensation provides a classical method for the formation of diaryl amines through a copper-catalyzed reaction.
Materials:
-
2-Chloronitrobenzene
-
4-Chloroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that is highly efficient for the synthesis of C-N bonds.[4]
Materials:
-
2-Chloronitrobenzene
-
4-Chloroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous toluene.
-
Add 2-chloronitrobenzene (1 equivalent), 4-chloroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purification Protocol: Recrystallization
Purification of the crude this compound can be effectively achieved by recrystallization.
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to test include ethanol, ethyl acetate/hexanes, or toluene.
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Reactivity and Stability
This compound is expected to exhibit reactivity characteristic of its functional groups. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation. The nitro group can be reduced to an amino group, providing a route to other derivatives. The aromatic rings can undergo electrophilic substitution, although the nitro group is strongly deactivating.
The compound is stable under normal laboratory conditions but should be stored in a cool, dark place to prevent potential degradation. It is incompatible with strong oxidizing agents.
Signaling Pathways
There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological or chemical signaling pathways. Further research would be required to investigate any potential biological activity.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
References
A Comprehensive Technical Overview of N-(4-Chlorophenyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
N-(4-Chlorophenyl)-2-nitroaniline is a substituted diphenylamine derivative characterized by a chlorophenyl group and a nitrophenyl group linked through an amine bridge. Its chemical structure and nomenclature are foundational to its study in various scientific disciplines.
IUPAC Name: this compound
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
4-Chloro-2'-nitrodiphenylamine[1]
-
C.I. 10336[1]
-
C.I. Disperse Yellow 22[1]
-
2-NITRO-4'-CHLORDIPHENYLAMIN[1]
-
4'-CHLORO-2-NITRODIPHENYLAMINE[1]
-
N-(4-Chlorophenyl)-2-nitrobenzenamine[1]
-
4-chloro-N-(2-nitrophenyl) benzenamine[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C12H9ClN2O2 | [2][3] |
| Molecular Weight | 248.67 g/mol | [2] |
| CAS Number | 23008-56-2 | [1] |
| InChI Key | RCLKXSIRDRWUGX-UHFFFAOYSA-N | [2] |
| Melting Point | 145-148 °C | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines a general methodology for the synthesis and characterization of this compound.
Synthesis of this compound:
A common synthetic route involves the Ullmann condensation reaction.
-
Reactants: 2-Chloronitrobenzene and 4-chloroaniline are used as the primary reactants.
-
Catalyst: A copper-based catalyst, such as copper(I) iodide, is typically employed.
-
Solvent: A high-boiling point polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is suitable for this reaction.
-
Base: A mild base, such as potassium carbonate, is added to neutralize the HCl generated during the reaction.
-
Procedure: a. Combine 2-chloronitrobenzene, 4-chloroaniline, copper(I) iodide, and potassium carbonate in the chosen solvent. b. Heat the reaction mixture at a temperature range of 120-150 °C for several hours. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture and pour it into water to precipitate the product. e. Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent like ethanol.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, NO₂, C-Cl).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis of a synthesized chemical compound like this compound.
References
A Theoretical and Computational Investigation of N-(4-Chlorophenyl)-2-nitroaniline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Chlorophenyl)-2-nitroaniline is a diarylamine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This technical guide provides a detailed overview of the theoretical and computational methodologies that can be employed to characterize this compound. In the absence of extensive published theoretical studies on this specific molecule, this paper serves as a methodological framework, outlining standard computational protocols and presenting expected data formats. This guide is intended to empower researchers to conduct their own in-depth theoretical investigations of this and similar molecules.
Introduction
This compound belongs to the class of diarylamines, which are characterized by two aryl groups attached to a nitrogen atom. The presence of a nitro group and a chloro substituent on the phenyl rings is expected to significantly influence the molecule's electronic and structural properties. Theoretical studies, primarily based on quantum chemical calculations, are indispensable for gaining insights into these properties at the atomic level. Such studies can predict molecular geometry, vibrational frequencies, electronic transitions, and various reactivity descriptors, which are often challenging to determine experimentally.
This whitepaper outlines a standard workflow for the theoretical characterization of this compound, leveraging Density Functional Theory (DFT) and other computational methods.
Molecular Structure and Geometry Optimization
A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is a widely used and reliable method for geometry optimization of organic molecules.
-
Software Implementation: The geometry optimization is performed using computational chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Data Presentation: Optimized Geometrical Parameters
The optimized geometrical parameters, including bond lengths and bond angles, are crucial for understanding the molecule's structure. This data is typically presented in a tabular format for clarity.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | Hypothetical Value |
| C-N (amine) | Hypothetical Value | |
| C-N (nitro) | Hypothetical Value | |
| N-O | Hypothetical Value | |
| C-Cl | Hypothetical Value | |
| Bond Angles | C-N-C (amine) | Hypothetical Value |
| O-N-O (nitro) | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisites: A fully optimized molecular geometry is required.
-
Computational Method: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is employed to calculate the harmonic vibrational frequencies.
-
Scaling Factor: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.
-
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.
Data Presentation: Calculated Vibrational Frequencies
The calculated vibrational frequencies are tabulated and assigned to specific vibrational modes of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| N-H stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| NO₂ asymm. stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| NO₂ symm. stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C-Cl stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Aromatic C-H stretch | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with the results from the frequency calculations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.
Experimental Protocol: FMO Calculation
-
Prerequisites: A fully optimized molecular geometry is required.
-
Computational Method: The energies of the HOMO and LUMO are calculated using the same DFT method as in the geometry optimization.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized to understand the electron density distribution in these frontier orbitals.
Data Presentation: FMO Energies and Global Reactivity Descriptors
The energies of the HOMO and LUMO, along with other global reactivity descriptors derived from them, are summarized in a table.
| Parameter | Symbol | Formula | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Hypothetical Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Hypothetical Value |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Hypothetical Value |
| Ionization Potential | IP | -EHOMO | Hypothetical Value |
| Electron Affinity | EA | -ELUMO | Hypothetical Value |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Hypothetical Value |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Hypothetical Value |
| Chemical Softness | S | 1/(2η) | Hypothetical Value |
| Electrophilicity Index | ω | χ²/(2η) | Hypothetical Value |
Note: The values in this table are placeholders and would be populated with the results from the electronic structure calculations.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Experimental Protocol: MEP Calculation
-
Prerequisites: A fully optimized molecular geometry and its corresponding electron density are required.
-
Computational Method: The MEP is calculated from the DFT electron density.
-
Visualization: The MEP is plotted onto the molecule's surface, with different colors representing different potential values (typically red for negative potential and blue for positive potential).
Visualizations
Logical Workflow for Theoretical Characterization
Caption: A logical workflow for the theoretical characterization of a molecule.
Hypothetical Signaling Pathway Interaction
In the context of drug development, if this compound were to be investigated as a potential inhibitor of a signaling pathway, a diagrammatic representation would be crucial. The following is a generic example.
Caption: A diagram showing hypothetical inhibition of a kinase by the title compound.
Conclusion
This whitepaper has outlined a comprehensive theoretical and computational methodology for the in-depth study of this compound. While specific experimental or calculated data for this molecule is currently scarce in the public domain, the protocols and data presentation formats described herein provide a robust framework for future research. The application of these computational techniques will undoubtedly contribute to a deeper understanding of the structure-property relationships of this molecule, paving the way for its potential applications in various scientific and industrial fields. Researchers are encouraged to utilize this guide to initiate and advance the theoretical exploration of this compound and its derivatives.
Methodological & Application
Application Notes and Protocols: N-(4-Chlorophenyl)-2-nitroaniline as a Key Intermediate in Clofazimine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clofazimine is a lipophilic riminophenazine dye first synthesized in 1954.[1] It is a crucial medication recommended by the World Health Organization (WHO) for treating multibacillary leprosy and is also used as a second-line agent against multi-drug resistant tuberculosis (MDR-TB).[1][2] The drug functions by binding to the guanine bases of bacterial DNA, which blocks DNA template function and inhibits bacterial proliferation.[1][3] Additionally, it is known to generate reactive oxygen species and possesses anti-inflammatory properties.[3]
Given the therapeutic importance of clofazimine, the development of efficient and scalable synthetic routes is of significant interest. A key intermediate in several modern synthetic pathways is N-(4-Chlorophenyl)-2-nitroaniline . This compound serves as a critical building block for constructing the core phenazine structure of clofazimine. These application notes provide detailed protocols and quantitative data for the synthesis of clofazimine, focusing on the formation and subsequent conversion of this vital intermediate.
Synthesis Pathway Overview
The synthesis of clofazimine from readily available starting materials involves a multi-step process. The overall pathway, highlighting the role of this compound, is depicted below. The process begins with a nucleophilic substitution to form the intermediate, followed by reduction of the nitro group, oxidative cyclization to form the phenazine core, and finally, substitution to yield clofazimine.
Caption: Chemical synthesis pathway of Clofazimine from starting materials.
Quantitative Data Summary
The synthesis of the key intermediate, this compound, can be achieved under various conditions, significantly impacting yield and purity. Below is a summary of data from different synthetic approaches.
Table 1: Synthesis of this compound (Intermediate)
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| o-Fluoronitrobenzene, p-Chloroaniline | Triethylamine | None | 115-120 | 10 | 88.1 | 99.1 | [4] |
| o-Fluoronitrobenzene, p-Chloroaniline | Triethylamine | None | 90-95 | 40 | 85.4 | 98.2 | [4] |
| o-Fluoronitrobenzene, p-Chloroaniline | DBU | DMSO | 120-125 | 5 | N/A | N/A | [5] |
| o-Nitrofluorobenzene, p-Chloroaniline | Potassium Hydroxide | N/A | N/A | N/A | 30 | N/A |[6] |
Table 2: Comparison of Batch vs. Semicontinuous Flow Synthesis for Clofazimine
| Step | Method | Reaction Time | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Nitro-adduct Reduction (Step 2) | Batch (Pd/C, H₂) | 16 h | 90 | [6] |
| Nitro-adduct Reduction (Step 2) | Flow (Fe(acac)₃, N₂H₄·H₂O) | 12 min | 100 (HPLC Conv.) | [6] |
| Phenazine Formation (Step 3) | Batch | 24 h | 67 | [6] |
| Phenazine Formation (Step 3) | Microwave | 1.5 h | 75 | [6] |
| Final Synthesis (Step 4) | Batch (Microwave) | 1 h | 79 | [6] |
| Final Synthesis (Step 4) | Flow (PTFE Reactor) | N/A | 80 |[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of clofazimine, with a focus on the formation and conversion of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the solvent-free condensation reaction between o-fluoronitrobenzene and p-chloroaniline to produce the nitroaniline intermediate.[4]
Materials:
-
o-Fluoronitrobenzene
-
p-Chloroaniline
-
Triethylamine
-
Methanol (for washing)
-
Reaction flask with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
To a suitable reaction flask, add o-fluoronitrobenzene (150g), p-chloroaniline (203.4g), and triethylamine (107.6g).[4]
-
Heat the mixture to 115-120°C with continuous stirring.[4]
-
Maintain the reaction at this temperature for 10 hours, monitoring the reaction completion by HPLC.[4]
-
Once the reaction is complete, cool the mixture to 20-30°C.[4]
-
Filter the resulting solid product.
-
Wash the filter cake with methanol (150 mL) to remove residual impurities.[4]
-
Dry the product to obtain this compound. The expected yield is approximately 233g (88.1%) with a purity of 99.1%.[4]
Protocol 2: Reduction of this compound
This protocol details the reduction of the nitro group to an amine, forming N¹-(4-Chlorophenyl)benzene-1,2-diamine, using a continuous flow method for improved efficiency.[6]
Materials:
-
This compound (Intermediate 4)
-
Tris(acetylacetonato)iron(III) [Fe(acac)₃]
-
Hydrazine monohydrate (NH₂·NH₂·H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor (for optimization) or Flow reactor (e.g., LTF)
-
Syringe pump
Procedure (Optimized Flow Synthesis):
-
Prepare a stock solution by dissolving this compound (0.15 M), Fe(acac)₃ (0.25 equiv), and hydrazine monohydrate (3.5 equiv) in DMSO.[6]
-
Load the solution into a syringe for use with a syringe pump.
-
Set up the flow reactor system and pre-heat it to 130°C.[6]
-
Pump the solution through the reactor. A residence time of 12 minutes has been shown to achieve 100% HPLC conversion to the desired diamine product.[6]
-
Collect the output from the reactor for subsequent steps.
Protocol 3: Synthesis of Clofazimine
This protocol outlines the final two steps: the formation of the phenazine core and the subsequent reaction with isopropylamine to yield clofazimine.[6]
Part A: Phenazine Core Formation (Microwave Method)
-
Treat the diamine intermediate (Intermediate 5) from the previous step with ferric chloride (FeCl₃), hydrochloric acid (HCl), and acetic acid.[6]
-
Conduct this reaction in a microwave reactor at 110°C for 1.5 hours. This method has been shown to yield the phenazine hydrochloride salt (Intermediate 6) in 75% isolated yield.[6]
Part B: Final Reaction to Clofazimine (Flow Method)
-
Prepare a premixed solution of the phenazine hydrochloride salt (Intermediate 6, 0.09 M), isopropylamine (15 equiv), and acetic acid (1 equiv) in 1,4-dioxane.[6]
-
Pump this solution into a PTFE tubular reactor heated to 140°C and fitted with a back pressure regulator (e.g., 14 bar).[6]
-
After the injection is complete, flush the reactor with the solvent.
-
The final product, clofazimine, is obtained with an isolated yield of approximately 80%.[6]
Experimental Workflow Diagram
The logical flow from starting materials to the final purified drug product involves a series of distinct unit operations.
Caption: General experimental workflow for the synthesis of Clofazimine.
References
- 1. Clofazimine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 4. CN106916069A - A kind of method for preparing Clofazimine intermediate - Google Patents [patents.google.com]
- 5. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Analytical methods for "N-(4-Chlorophenyl)-2-nitroaniline" purity assessment
Introduction
N-(4-Chlorophenyl)-2-nitroaniline is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is critical for the quality, safety, and efficacy of the final products. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, targeting researchers, scientists, and drug development professionals.
Analytical Methods Overview
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques.
The overall workflow for purity assessment is depicted in the following diagram:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
-
0.45 µm syringe filters
Chromatographic Conditions: A typical HPLC method for a related compound, N-(2-chloroethyl)-4-nitroaniline, can be adapted. The separation of the polar starting material from the more non-polar product is readily achieved on a C18 column.[1]
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (suitable for aromatic nitro compounds)[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Reference Standard | 5.8 | 125,400 | 99.9 |
| Sample Lot A | 5.8 | 123,800 | 98.5 |
| Impurity 1 | 3.2 | 1,500 | 1.2 |
| Impurity 2 | 7.1 | 380 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying potential impurities from the synthesis process.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., SE-54 or VF-200ms)[2][3]
-
Data acquisition and processing software
GC Conditions: The following conditions are a starting point and may require optimization.
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min) |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or acetone.
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Impurities can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST).
Data Presentation
| Component | Retention Time (min) | Area % | Identification |
| This compound | 15.2 | 98.9 | Confirmed by MS |
| Impurity A | 12.5 | 0.8 | Tentatively identified as 4-chloroaniline |
| Impurity B | 18.1 | 0.3 | Unknown |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for structural elucidation and can also provide information about purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR spectra are essential for confirming the identity of this compound and detecting any structurally related impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include N-H stretching, C-H stretching (aromatic), N-O stretching (nitro group), C=C stretching (aromatic ring), C-N stretching, and C-Cl stretching.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
A UV-Vis spectrum can confirm the presence of the chromophoric groups in the molecule and can be used for quantitative analysis if a pure reference standard is available.
The logical relationship for spectroscopic analysis is as follows:
Conclusion
The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are powerful tools for the quantitative determination of purity and the identification of impurities. Spectroscopic methods like NMR and IR are essential for structural confirmation. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers and scientists involved in the quality control of this important chemical intermediate.
References
Application Notes and Protocols for N-(4-Chlorophenyl)-2-nitroaniline in Dye Synthesis Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-Chlorophenyl)-2-nitroaniline as a key intermediate in the synthesis of disperse azo dyes. The protocols outlined below are based on established methodologies for the synthesis of azo dyes from substituted anilines and serve as a detailed guide for laboratory synthesis.
Introduction
This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of disperse azo dyes. The presence of both a nitro group (an electron-withdrawing group) and a chloro-substituted phenyl group influences the electronic properties of the molecule, which in turn affects the color and fastness properties of the resulting dyes. The primary amino group allows for diazotization to form a stable diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors.
Applications in Dye Synthesis
The primary application of this compound is in the preparation of monoazo disperse dyes. These dyes are characterized by their low water solubility and are suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The structural features of dyes derived from this intermediate can lead to good light fastness and sublimation fastness, which are desirable properties for textiles used in automotive and home furnishing applications.[1][2][3]
Experimental Protocols
The synthesis of a disperse azo dye from this compound typically involves a two-step diazotization and coupling reaction. The following protocols provide a detailed methodology for the synthesis of a representative disperse dye using N,N-diethylaniline as the coupling component.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound. Diazonium salts are often unstable and are typically prepared in situ for immediate use in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, carefully add 2.49 g (0.01 mol) of this compound to 10 mL of concentrated sulfuric acid with stirring. The mixture may warm up; ensure the temperature does not exceed 50°C. Stir until a clear solution is obtained.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound in sulfuric acid. The addition should be controlled to maintain the temperature below 5°C.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure diazotization is finalized.
-
The resulting diazonium salt solution should be used immediately in the coupling reaction. The completion of diazotization can be verified using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Protocol 2: Azo Coupling with N,N-Diethylaniline
This protocol describes the reaction of the diazonium salt with an electron-rich coupling component, in this case, N,N-diethylaniline, to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Diethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of N,N-diethylaniline with continuous stirring.
-
The pH of the reaction mixture should be maintained in the weakly acidic range (pH 4-5) by the portion-wise addition of a saturated sodium acetate solution.
-
A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye cake with copious amounts of cold water until the filtrate is neutral.
-
Dry the synthesized dye in a vacuum oven at 60°C.
Quantitative Data
The following tables summarize representative quantitative data for a disperse dye synthesized from this compound and N,N-diethylaniline.
Table 1: Reaction Parameters and Physicochemical Properties
| Parameter | Value |
| Reactants | |
| Diazonium Component | This compound |
| Coupling Component | N,N-Diethylaniline |
| Reaction Conditions | |
| Diazotization Temperature | 0-5°C |
| Coupling Temperature | 0-5°C |
| Coupling pH | 4-5 |
| Product Characterization | |
| Expected Yield | 85-95% |
| Appearance | Reddish-brown powder |
| Melting Point | 155-158°C |
Table 2: Spectroscopic Data of the Synthesized Dye
| Spectroscopic Technique | Characteristic Peaks/Values |
| UV-Visible (in Ethanol) | |
| λmax | 480-500 nm |
| FTIR (KBr, cm⁻¹) | |
| ~3400 | N-H stretching (residual) |
| ~3050 | Aromatic C-H stretching |
| ~1590 | N=N stretching (azo group) |
| ~1520, ~1340 | Asymmetric and symmetric NO₂ stretching |
| ~1100 | C-N stretching |
| ~750 | C-Cl stretching |
| ¹H NMR (CDCl₃, δ ppm) | |
| 1.25 (t, 6H) | -CH₂CH ₃ |
| 3.45 (q, 4H) | -CH ₂CH₃ |
| 6.70-8.30 (m, 11H) | Aromatic protons |
Table 3: Fastness Properties of the Dye on Polyester Fabric
| Fastness Test | Rating (1-5 Scale) |
| Light Fastness | 4-5 |
| Wash Fastness | 4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Sublimation Fastness | 4 |
Visualizations
Caption: Chemical synthesis pathway of a disperse azo dye.
Caption: Experimental workflow for dye synthesis.
References
Application Notes and Protocols for the Reduction of N-(4-Chlorophenyl)-2-nitroaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the chemical reduction of N-(4-Chlorophenyl)-2-nitroaniline to its corresponding diamine, N1-(4-Chlorophenyl)benzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science. Two primary methods are presented: a classical approach utilizing iron powder in the presence of an acid and a greener alternative employing thiourea dioxide under basic conditions. This guide includes step-by-step methodologies, a comparative data summary, and a visual representation of the experimental workflow to aid in reproducibility and methodological selection.
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. This compound serves as a key precursor for the synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine, a valuable building block for the construction of benzimidazoles and other complex heterocyclic systems. The resulting diamine is a reagent in the synthesis of clofazimine analogs which have shown antileishmanial and antiplasmodial activities.[1] This document outlines two reliable and effective protocols for this reduction, catering to different laboratory needs and green chemistry considerations.
Data Presentation
The following table summarizes the quantitative data associated with the two presented protocols for the reduction of this compound.
| Parameter | Protocol 1: Iron Powder Reduction | Protocol 2: Thiourea Dioxide Reduction |
| Reducing Agent | Iron Powder (Fe) | Thiourea Dioxide (TDO) |
| Catalyst/Promoter | Ammonium Chloride (NH₄Cl) | Sodium Hydroxide (NaOH) |
| Solvent System | Ethanol (EtOH) / Saturated NH₄Cl solution | Ethanol (EtOH) / Water (H₂O) |
| Reaction Temperature | 70 °C | 50 °C |
| Reaction Time | 2 hours | 1.5 hours |
| Reported Yield | 93.2%[1][2] | 94%[2][3] |
| Byproducts | Iron oxides | Urea[3] |
Experimental Protocols
Protocol 1: Reduction using Iron Powder and Ammonium Chloride
This method is a robust and widely used procedure for the reduction of nitroarenes.
Materials:
-
N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol)[1][2]
-
Ethyl acetate (EA)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask, add ethanol (100 ml) and a saturated solution of ammonium chloride (15 ml).[1][2]
-
To this mixture, add N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol) followed by iron powder (4.0 g).[1][2]
-
Heat the reaction mixture to 70 °C with vigorous stirring for 2 hours.[1][2]
-
Upon completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.
-
Filter the solid iron residues and wash with ethanol.
-
The filtrate is then extracted with ethyl acetate (3 x 100 mL).[1][2]
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[1][2]
-
The solvent is removed under reduced pressure using a rotary evaporator.[1][2]
-
The crude product is purified by flash chromatography (PE:EA = 5:1) to yield N1-(4-Chlorophenyl)benzene-1,2-diamine as a light yellow solid (4.1 g, 93.2%).[1][2]
Protocol 2: Reduction using Thiourea Dioxide
This protocol presents a greener alternative, avoiding the use of heavy metals and producing environmentally benign byproducts.[3]
Materials:
-
N-(4-chlorophenyl)-2-nitrobenzenamine (10 mmol)
-
Ethanol (EtOH) (5 mL)[2]
-
Water (H₂O) (15 mL)[2]
-
Sodium hydroxide (NaOH) (4.0 g, 100 mmol)[2]
-
Thiourea dioxide (TDO) (5.4 g, 50 mmol)[2]
-
Deionized water
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of N-(4-chlorophenyl)-2-nitrobenzenamine (10 mmol) and sodium hydroxide (4.0 g, 100 mmol) in ethanol (5 mL) and water (15 mL).[2]
-
Heat the mixture to 50 °C with stirring.
-
Add thiourea dioxide (5.4 g, 50 mmol) in batches over a period of 15 minutes.[2]
-
Continue stirring the reaction mixture at 50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
The precipitated solid product is collected by filtration.[2]
-
Wash the solid with water to remove any inorganic impurities.[2]
-
The resulting N1-(4-Chlorophenyl)benzene-1,2-diamine can be dried under vacuum. This method reportedly gives a yield of 94%.[2][3]
Visualizations
Signaling Pathway of the Reduction Reaction
Caption: Workflow for the reduction of this compound.
Logical Relationship of Reagents and Conditions
Caption: Reagents and conditions for the two reduction methods.
References
Application Notes and Protocols: N-(4-Chlorophenyl)-2-nitroaniline as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of heterocyclic compounds derived from N-(4-Chlorophenyl)-2-nitroaniline. This precursor, after a key reductive step, serves as a versatile building block for the synthesis of quinoxalines, phenazines, and benzodiazepines, classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is an aromatic amine that contains two key functionalities: a nitro group and a secondary amine linking a 4-chlorophenyl moiety. The strategic placement of the nitro group ortho to the amino group makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The primary synthetic strategy involves the reduction of the nitro group to an amine, yielding N¹-(4-chlorophenyl)benzene-1,2-diamine. This ortho-diamine is then susceptible to cyclization reactions with appropriate synthons to form a variety of heterocyclic scaffolds.
Synthetic Pathways and Experimental Protocols
The general workflow for utilizing this compound as a precursor for heterocyclic compounds involves a two-step process: reduction of the nitro group followed by a cyclization reaction.
Caption: General workflow for synthesizing heterocyclic compounds.
Step 1: Reduction of this compound
The reduction of the nitro group to an amine is a critical first step. Two effective and practical methods are presented below.
2.1.1. Method A: Reduction using Iron Powder
This classical method provides high yields and uses readily available and inexpensive reagents.
Protocol:
-
To a mixture of ethanol (100 mL) and a saturated aqueous solution of ammonium chloride (15 mL), add this compound (5.0 g, 20.1 mmol).
-
To this suspension, add iron powder (4.0 g).
-
Heat the reaction mixture at 70°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture to remove the iron catalyst.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: petroleum ether: ethyl acetate = 5:1) to obtain N¹-(4-chlorophenyl)benzene-1,2-diamine as a light yellow solid.[1][2][3]
2.1.2. Method B: Green Reduction using Thiourea Dioxide
This method offers an environmentally friendly alternative with a high yield and simple work-up procedure.[4]
Protocol:
-
In a reaction vessel, prepare a mixture of this compound (10 mmol) and sodium hydroxide (4.0 g, 100 mmol) in a solution of ethanol (5 mL) and water (15 mL).
-
Add thiourea dioxide (TDO) (5.4 g, 50 mmol) in portions over 15 minutes while stirring at 50°C.
-
Continue stirring at 50°C for 1.5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, N¹-(4-chlorophenyl)benzene-1,2-diamine, is collected by filtration and washed with water.[4]
| Reduction Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iron Powder | Fe, NH₄Cl | Ethanol/Water | 70 | 2 | 93.2 | [1][2][3] |
| Thiourea Dioxide | TDO, NaOH | Ethanol/Water | 50 | 1.5 | 94 | [4] |
Step 2: Synthesis of Heterocyclic Compounds
Quinoxalines are synthesized by the condensation of N¹-(4-chlorophenyl)benzene-1,2-diamine with α-dicarbonyl compounds.
Caption: Synthesis of quinoxalines.
Protocol: Synthesis of 2,3-Disubstituted Quinoxalines
-
Dissolve N¹-(4-chlorophenyl)benzene-1,2-diamine (1 mmol) and an α-dicarbonyl compound (e.g., benzil, 1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
| α-Dicarbonyl Compound | Catalyst | Solvent | Conditions | Expected Product |
| Glyoxal | Acetic Acid | Ethanol | Reflux, 2h | 6-(4-chlorophenylamino)quinoxaline |
| Benzil | Acetic Acid | Ethanol | Reflux, 3h | 6-(4-chlorophenylamino)-2,3-diphenylquinoxaline |
| 2,3-Butanedione | Acetic Acid | Ethanol | Reflux, 2h | 6-(4-chlorophenylamino)-2,3-dimethylquinoxaline |
Note: Yields for these reactions are generally reported to be good to excellent.
Phenazines can be synthesized through the reductive cyclization of this compound or by the oxidation of the corresponding diamine.
Protocol: Reductive Cyclization to Phenazines
A general approach involves the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide or a CO surrogate.[5]
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., 1,10-phenanthroline).
-
Introduce a CO source (e.g., phenyl formate or gaseous CO).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the phenazine derivative.
1,5-Benzodiazepines can be synthesized from the condensation of N¹-(4-chlorophenyl)benzene-1,2-diamine with α,β-unsaturated ketones or β-diketones.[6][7][8]
Protocol: Synthesis of 1,5-Benzodiazepines from α,β-Unsaturated Ketones
-
Dissolve N¹-(4-chlorophenyl)benzene-1,2-diamine (1 mmol) and an α,β-unsaturated ketone (1 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
| Ketone | Catalyst | Solvent | Conditions | Expected Product |
| Chalcone | Acetic Acid | Ethanol | Reflux, 5h | 2-phenyl-4-(substituted phenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivative |
| Acetylacetone | Acetic Acid | Ethanol | Reflux, 4h | 2,4-dimethyl-1H-1,5-benzodiazepine derivative |
Biological Activities and Signaling Pathways
Heterocyclic compounds derived from this compound, particularly quinoxalines, have shown promising biological activities.
Anticancer Activity of Quinoxaline Derivatives
Several quinoxaline derivatives have been investigated as potential anticancer agents.[6][9][10] A key mechanism of action for some of these compounds is the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways.[11][12]
Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR pathway.
This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] By inhibiting both PI3K and mTOR, these quinoxaline derivatives can effectively halt cancer cell progression.[11]
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[12][13][14][15] The proposed mechanism of action for some quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS) within the bacterial cell.[9] This leads to oxidative stress, causing damage to cellular components, including DNA, and ultimately leading to cell death.[9] Molecular docking studies have also suggested that some quinoxaline derivatives may exert their antibacterial effect by intercalating with bacterial DNA.[13]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, including quinoxalines, phenazines, and benzodiazepines. The straightforward reduction of its nitro group provides a key intermediate, an ortho-diamine, which can be readily cyclized. The resulting heterocyclic scaffolds, particularly quinoxalines, have shown significant potential in drug development as anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of phenazine and benzodiazepine derivatives from this precursor is warranted to explore their therapeutic potential fully.
References
- 1. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 2. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some 1H-1,5-benzodiazepine Series Containing Chromene Ring from α,β-Unsaturated Ketones of 6-Acetyl-5-Hydroxy-4-Methylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
Application Notes and Protocols: N-(4-Chlorophenyl)-2-nitroaniline in the Synthesis of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of N-(4-Chlorophenyl)-2-nitroaniline as a key starting material and intermediate in the synthesis of valuable pharmaceutical ingredients. The protocols outlined below are based on established literature and are intended to guide researchers in the development and optimization of synthetic routes.
Overview of this compound
This compound is a versatile chemical intermediate, available commercially as a powder or liquid with a purity of approximately 99%. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of the anti-leprosy drug Clofazimine. Furthermore, it serves as a valuable reagent in the development of novel kinase inhibitors, particularly those targeting the c-Met signaling pathway implicated in various cancers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23008-56-2 |
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.67 g/mol |
| Appearance | Orange to brown solid |
| Purity | ≥99% |
Synthesis of Clofazimine
The synthesis of Clofazimine from this compound proceeds through a two-step process: reduction of the nitro group to form a diamine intermediate, followed by oxidative cyclization and subsequent reaction with isopropylamine.
Step 1: Reduction of this compound
The reduction of the nitro group in this compound is a critical step to yield N1-(4-chlorophenyl)benzene-1,2-diamine. Several effective methods have been reported, with varying reagents and yields.
Table 2: Comparison of Reduction Methods for this compound
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity |
| A | Iron powder, Ammonium chloride | Ethanol, Water | 70°C | 2 hours | 93.2% | Not specified |
| B | Thiourea dioxide, Sodium hydroxide | Ethanol, Water | 50°C | 1.5 hours | 94% | Not specified |
| C | Metallic Nickel (catalyst), Hydrogen gas | Toluene | 60-70°C | Not specified | Not specified | >99.5% (after recrystallization) |
Experimental Protocol: Reduction using Iron Powder (Method A)
This protocol details the synthesis of N1-(4-chlorophenyl)benzene-1,2-diamine.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Iron powder
-
Ethyl acetate (EA)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 100 mL of ethanol and 15 mL of saturated ammonium chloride solution, add 5.0 g (20.1 mmol) of N-(4-chlorophenyl)-2-nitrobenzenamine.
-
Add 4.0 g of iron powder to the mixture.
-
Heat the reaction mixture at 70°C for 2 hours.
-
Filter the solid particles from the cooled reaction mixture.
-
Extract the filtrate three times with 100 mL of ethyl acetate.
-
Dry the combined organic layers over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (PE:EA = 5:1) to obtain N1-(4-Chlorophenyl)benzene-1,2-diamine as a light yellow solid (4.1 g, 93.2% yield).[1]
Step 2: Synthesis of Clofazimine from N1-(4-chlorophenyl)benzene-1,2-diamine
The diamine intermediate undergoes an oxidative cyclization to form the phenazine core, which is then converted to Clofazimine.
Table 3: Reaction Conditions for Clofazimine Synthesis
| Step | Reagents | Solvent | Yield |
| Phenazine Core Formation | Ferric chloride, Hydrochloric acid | Acetic acid | 67% |
| Final Product Formation | Isopropylamine, Acetic acid (catalyst) | 1,4-Dioxane | 79% |
Experimental Protocol: Synthesis of Clofazimine
This protocol describes the conversion of N1-(4-chlorophenyl)benzene-1,2-diamine to Clofazimine.
Materials:
-
N1-(4-Chlorophenyl)benzene-1,2-diamine
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Isopropylamine
-
1,4-Dioxane
Procedure:
Part A: Formation of the Phenazine Hydrochloride Salt
-
Treat the N1-(4-chlorophenyl)benzene-1,2-diamine intermediate with ferric chloride, hydrochloric acid, and acetic acid.
-
This reaction leads to the formation of the phenazine core as a hydrochloride salt.
-
Isolate the resulting hydrochloride salt to achieve a 67% yield.[2]
Part B: Synthesis of Clofazimine
-
React the phenazine hydrochloride salt with isopropylamine in 1,4-dioxane, using acetic acid as a catalyst.
-
The reaction can be efficiently carried out under microwave conditions.
-
This final step yields the Clofazimine drug with a 79% isolated yield.[2]
Caption: Synthetic pathway of Clofazimine from this compound.
Synthesis of 4-Phenoxyquinoline Derivatives as c-Met Kinase Inhibitors
Proposed Experimental Protocol: Synthesis of a 4-Phenoxyquinoline Derivative
This hypothetical protocol outlines a potential route to a 4-phenoxyquinoline c-Met kinase inhibitor.
Materials:
-
N1-(4-chlorophenyl)benzene-1,2-diamine (synthesized as per section 2.1)
-
Diethyl malonate
-
Diphenyl ether (solvent)
-
Phosphorus oxychloride (POCl₃)
-
A substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
Part A: Synthesis of the 4-Hydroxyquinoline Intermediate
-
React N1-(4-chlorophenyl)benzene-1,2-diamine with diethyl malonate in a high-boiling solvent like diphenyl ether at elevated temperatures (Gould-Jacobs reaction) to form the corresponding 4-hydroxyquinoline derivative.
Part B: Chlorination of the 4-Hydroxyquinoline 2. Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride to yield the 4-chloroquinoline derivative.
Part C: Ullmann Condensation to form the 4-Phenoxyquinoline 3. Couple the 4-chloroquinoline derivative with a desired substituted phenol using an Ullmann condensation. This typically involves heating the reactants in a polar aprotic solvent like DMF with a base such as potassium carbonate and a copper(I) catalyst.
Caption: Proposed synthetic pathway for a 4-phenoxyquinoline c-Met kinase inhibitor.
Signaling Pathways
Mechanism of Action of Clofazimine
The antimicrobial and anti-inflammatory effects of Clofazimine are believed to be multifactorial.
Caption: Multifaceted mechanism of action of Clofazimine.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways that are crucial for cell proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Overview of the c-Met signaling pathway and its inhibition.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Nitro-chlorobenzene with 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful methodology allows for the coupling of aryl halides or pseudohalides with a wide variety of amine nucleophiles, offering a versatile and efficient route to synthesize arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the Buchwald-Hartwig amination of the electron-deficient aryl chloride, 2-nitro-chlorobenzene, with the electron-deficient aniline, 4-chloroaniline. The presence of electron-withdrawing groups on both coupling partners presents a unique challenge, necessitating careful optimization of the catalytic system. The protocol herein is designed to address these challenges, providing a reliable method for the synthesis of N-(2-nitrophenyl)-4-chloroaniline.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) species as the active catalyst. The key steps are as follows:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (2-nitro-chlorobenzene) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (4-chloroaniline) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium(II)-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium(II)-amido complex, yielding the product, N-(2-nitrophenyl)-4-chloroaniline, and regenerating the active palladium(0) catalyst.
The choice of ligand is crucial to facilitate the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands, such as XPhos, have proven to be highly effective for the coupling of challenging substrates like aryl chlorides.
Experimental Protocol
This protocol is based on established methodologies for the Buchwald-Hartwig amination of electron-deficient substrates.
Materials and Equipment:
-
2-Nitro-chlorobenzene
-
4-Chloroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and the base (Potassium acetate, 2.0 equivalents).
-
Add 2-nitro-chlorobenzene (1.0 equivalent) and 4-chloroaniline (1.2 equivalents) to the flask.
-
Add anhydrous, degassed toluene or dioxane to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (2-nitro-chlorobenzene).
-
Seal the flask or vial and stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
Reaction Monitoring:
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Aryl Halide | 2-Nitro-chlorobenzene | 1.0 equivalent |
| Amine | 4-Chloroaniline | 1.2 equivalents |
| Palladium Precursor | Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos | 2-4 mol% |
| Base | Potassium acetate (KOAc) or Potassium tert-butoxide (KOt-Bu) | 2.0 equivalents. KOAc is a milder base and may be more compatible with the nitro group. |
| Solvent | Anhydrous Toluene or Dioxane | 0.1-0.2 M concentration |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: The Role of N-(4-Chlorophenyl)-2-nitroaniline in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(4-Chlorophenyl)-2-nitroaniline, a key chemical intermediate in the synthesis of modern agrochemicals. While not typically an end-product for direct application in the field, its structural properties are pivotal for the development of potent fungicidal compounds. This document outlines its primary application, synthesis protocols, and its pathway to a commercially significant fungicide.
Introduction
This compound is a diarylamine derivative characterized by the presence of a chlorophenyl group and a nitroaniline moiety. Its significance in agrochemical research is predominantly as a precursor for the synthesis of boscalid, a widely used fungicide. Boscalid belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which are crucial for controlling a broad spectrum of fungal pathogens in various crops. The synthesis of boscalid from this compound involves a critical reduction of the nitro group followed by amidation. Understanding the synthesis and chemical properties of this compound is therefore essential for researchers involved in the development of new fungicides and the optimization of existing synthetic routes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Data | Citations |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2][3] |
| Molecular Weight | 248.67 g/mol | [1] |
| CAS Number | 23008-56-2 | [4] |
| Appearance | Brown to dark brown solid | [5] |
| Melting Point | 145-148 °C | [5] |
| Purity | Typically 98-99% for technical grade | [4][5] |
Application in Agrochemical Synthesis: A Precursor to Boscalid
The primary application of this compound in the agrochemical industry is as a key intermediate in the manufacturing of the fungicide boscalid.[6][7] The synthesis of boscalid from this precursor involves a two-step process, which is a common pathway in the production of many modern agrochemicals. The journey from simple precursors to a complex, biologically active molecule underscores the importance of this compound in the synthetic chain.
The overall synthetic pathway can be visualized as a multi-step process, starting from basic chemical building blocks.
Caption: Workflow of Boscalid Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a key precursor of boscalid.
Protocol for the Synthesis of this compound via Suzuki Coupling
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
o-chloronitrobenzene
-
p-chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add o-chloronitrobenzene (1 equivalent), p-chlorophenylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and toluene.
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol for the Reduction of this compound
This protocol outlines the reduction of the nitro group to form 2-(4-chlorophenyl)aniline, the direct precursor to boscalid.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Büchner funnel
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(4-chlorophenyl)aniline.
Signaling Pathway of the Final Product: Boscalid
While this compound itself is not known to have a specific mode of action as an agrochemical, its derivative, boscalid, functions by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen.
Caption: Mode of Action of Boscalid.
Conclusion
This compound is a vital molecule in the landscape of modern agrochemical synthesis. Its role as a key intermediate for the fungicide boscalid highlights the importance of understanding the synthesis and chemistry of such precursors. The protocols and information provided herein are intended to support researchers in the ongoing effort to develop effective and sustainable solutions for crop protection.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C12H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C12H9ClN2O2 | CID 89958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Manufacturer, Supplier from Mumbai [tylonpharma.in]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN104529794A - Method for preparing boscalid intermediate 2-(4-chlorophenyl) aniline - Google Patents [patents.google.com]
- 7. CN104529794B - The preparation method of Boscalid intermediate 2-(4-chlorphenyl) aniline - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of N-(4-Chlorophenyl)-2-nitroaniline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of N-(4-Chlorophenyl)-2-nitroaniline and the subsequent biological screening of its analogs, primarily focusing on their potential antimicrobial properties.
Introduction
This compound is a versatile scaffold for chemical synthesis due to its reactive amine and nitro functionalities. Derivatization of this core structure allows for the exploration of a wide chemical space, leading to the generation of novel compounds with potential therapeutic applications. The introduction of various substituents can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn can influence its biological activity. This document outlines a strategic approach to the derivatization of this compound and provides protocols for screening the resulting derivatives for antimicrobial efficacy.
Derivatization Strategy
The secondary amine of this compound serves as a prime site for derivatization. A common and effective strategy is N-acylation, which introduces a variety of functional groups. This can be achieved through reaction with different acyl chlorides or carboxylic acids (activated with a coupling agent). This approach allows for the systematic modification of the parent compound to probe structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Acyl Derivatives of this compound
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) (if starting from a carboxylic acid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation:
-
Using Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Using Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM. Stir for 30 minutes at 0 °C. Add this mixture to the solution of this compound and triethylamine. Stir at room temperature overnight.
-
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired N-acyl derivative.
-
Characterization: Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: High-Throughput Screening for Antimicrobial Activity
This protocol outlines a method for the primary screening of the synthesized derivatives for their antibacterial and antifungal activity using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Resazurin sodium salt solution (for viability indication)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives and control antibiotics in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms adjusted to a McFarland standard of 0.5.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive control (broth + inoculum + control antibiotic), negative control (broth + inoculum + DMSO), and sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine if a compound is microbicidal or microbistatic.
Materials:
-
MIC plates from Protocol 2
-
Nutrient Agar plates (for bacteria)
-
Sabouraud Dextrose Agar plates (for fungi)
Procedure:
-
Sub-culturing: From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and streak it onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured format for easy comparison.
Table 1: Exemplary Antimicrobial Activity of N-Acyl Derivatives of this compound
| Compound ID | R Group (Acyl Moiety) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | H | >100 | >100 | >100 |
| D1 | Acetyl | 62.5 | >100 | >100 |
| D2 | Benzoyl | 31.25 | 62.5 | 125 |
| D3 | 4-Nitrobenzoyl | 15.6 | 31.25 | 62.5 |
| D4 | 4-Chlorobenzoyl | 15.6 | 31.25 | 31.25 |
| Ciprofloxacin | - | 1.95 | 0.98 | - |
| Fluconazole | - | - | - | 3.9 |
Note: The data presented in this table is for illustrative purposes and is based on trends observed in related diphenylamine and nitroaniline derivatives. Actual results may vary.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for derivatization and biological screening.
Caption: Logic flow for antimicrobial susceptibility testing.
Conclusion
The derivatization of this compound, particularly through N-acylation, presents a promising avenue for the discovery of novel antimicrobial agents. The protocols provided herein offer a systematic approach to synthesize and screen a library of derivatives. The illustrative data suggests that the introduction of electron-withdrawing groups on the acyl moiety may enhance antimicrobial activity. Further exploration of a diverse range of substituents is warranted to establish a comprehensive structure-activity relationship and to identify lead compounds for further development.
Application Notes and Protocols for the Scale-up Synthesis of N-(4-Chlorophenyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in the pharmaceutical industry, notably in the production of the anti-leprosy drug Clofazimine. The primary and most industrially viable method discussed is the Nucleophilic Aromatic Substitution (SNAr). Alternative methods such as the Buchwald-Hartwig amination and Ullmann condensation are also briefly considered. This guide includes detailed experimental protocols, a comparative analysis of different synthetic routes, purification methods suitable for large-scale production, and essential safety information.
Introduction
This compound is a crucial building block in organic synthesis. Its production on an industrial scale requires robust, efficient, and cost-effective synthetic methods. The most common route for its synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction, where an activated aryl halide is reacted with an amine. The presence of a nitro group ortho to the halogen atom in the electrophile significantly activates the aromatic ring for nucleophilic attack.[1] This document outlines scalable protocols for this synthesis, focusing on practical application in a research and development setting.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several methods. The choice of method for scale-up depends on factors such as cost, availability of starting materials, reaction conditions, yield, and purity.
| Synthetic Route | Starting Materials | Catalyst/Base | Typical Solvents | Temperature | Reported Yield | Purity | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-2-nitrobenzene and 4-Chloroaniline | Organic Base (e.g., Triethylamine, DBU) | DMSO, or Solvent-free | 90-140°C | 68-96%[1][2][3] | >98%[1][2] | Preferred industrial method due to high yield, purity, and avoidance of expensive metal catalysts. 1-Fluoro-2-nitrobenzene is more reactive than 1-chloro-2-nitrobenzene. |
| Ullmann Condensation | 1-Chloro-2-nitrobenzene and 4-Chloroaniline | Copper-based catalyst, Base (e.g., K₂CO₃) | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | High temperatures (>190°C) | Variable | Variable | A classic method for forming C-N bonds but often requires harsh conditions and stoichiometric amounts of copper.[4][5] |
| Buchwald-Hartwig Amination | 1-Chloro-2-nitrobenzene and 4-Chloroaniline | Palladium catalyst with a specific ligand, Base | Toluene, Dioxane | 80-120°C | Potentially high | Potentially high | Generally offers broad substrate scope but the cost and toxicity of the palladium catalyst and ligands can be a drawback for large-scale production of this specific molecule, especially when a highly efficient SNAr route exists. |
Experimental Protocols: Scale-up Synthesis via SNAr
The following protocols are based on industrially relevant procedures for the synthesis of this compound.
Protocol 1: Solvent-Based SNAr using 1-Fluoro-2-nitrobenzene
This protocol is adapted from a patented procedure for the synthesis of a Clofazimine intermediate.[1][6]
Materials:
-
1-Fluoro-2-nitrobenzene
-
4-Chloroaniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a suitable reaction vessel, add 1-fluoro-2-nitrobenzene (e.g., 92 g) and DMSO (e.g., 200 g).
-
Stir the mixture and add DBU (e.g., 117 g).
-
Under a nitrogen atmosphere, heat the reaction mixture to 120°C.[1]
-
Prepare a solution of 4-chloroaniline (e.g., 75 g) in DMSO (e.g., 100 g).
-
Slowly add the 4-chloroaniline solution to the reaction mixture.
-
Maintain the reaction at 120°C and monitor its progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to 60°C.
-
The product can be isolated by filtration and washing. Further purification can be achieved by recrystallization.
Results:
Protocol 2: Solvent-Free SNAr using 1-Fluoro-2-nitrobenzene
This protocol offers a greener and more atom-economical approach by eliminating the use of a solvent.[2]
Materials:
-
1-Fluoro-2-nitrobenzene
-
4-Chloroaniline
-
Triethylamine or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a reaction vessel, combine 1-fluoro-2-nitrobenzene, 4-chloroaniline, and an organic base (triethylamine or DIPEA).[2]
-
Heat the mixture to a temperature between 90-120°C.[2]
-
Maintain the reaction for 12-40 hours, monitoring for the consumption of starting materials.[2]
-
Upon completion, cool the reaction mixture to 20-30°C.
-
The solid product is then collected by filtration and dried.
Results:
Purification for Scale-up
For industrial-scale production, purification is critical to meet the stringent purity requirements for pharmaceutical intermediates.
-
Filtration and Washing: The crude product obtained from the reaction mixture is typically a solid. It can be isolated by filtration and washed with appropriate solvents to remove residual starting materials and by-products. Washing with water and then a non-polar solvent like ethanol can be effective.[3]
-
Recrystallization: This is the most common method for purifying solid organic compounds on a large scale. The choice of solvent is crucial. A binary solvent system, such as ethanol-water, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form high-purity crystals.
-
Slurry Washing: The crude product can be stirred as a slurry in a suitable solvent at a specific temperature. This can help to dissolve impurities without dissolving a significant amount of the product.
Safety and Handling
Starting Materials:
-
1-Fluoro-2-nitrobenzene/1-Chloro-2-nitrobenzene: These are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat in a well-ventilated area.
-
4-Chloroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Product:
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation.[7]
Reaction Conditions:
-
The reactions are conducted at elevated temperatures. Appropriate engineering controls should be in place to manage the reaction temperature and pressure.
-
The use of a nitrogen atmosphere is recommended to prevent side reactions and ensure safety.
Visualizing the Workflow and Synthesis
Diagram 1: General Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: SNAr Reaction Pathway
Caption: Simplified reaction pathway for the SNAr synthesis.
References
- 1. CN107445845A - The method of one kind synthesis Clofazimine key intermediate N (4 chlorphenyl) 1,2 phenylenediamine - Google Patents [patents.google.com]
- 2. CN106916069A - A kind of method for preparing Clofazimine intermediate - Google Patents [patents.google.com]
- 3. N-(4-CHLOROPHENYL)-2-NITROBENZENAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(4-Chlorophenyl)-2-nitroaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in the preparation of various heterocyclic compounds with significant biological and pharmaceutical importance. Detailed experimental protocols for its primary applications are provided below, with quantitative data summarized for clarity.
Introduction
This compound is a substituted nitroaromatic compound that serves as a valuable precursor in organic synthesis. Its structure, featuring a nitro group ortho to a secondary amine, allows for facile transformation into key intermediates, primarily through the reduction of the nitro group to an amine. This subsequent diamine is a pivotal component in the construction of heterocyclic ring systems, most notably benzimidazoles and phenazines. These scaffolds are present in numerous medicinally important molecules, making this compound a compound of interest for drug discovery and development.
Key Synthetic Applications
The primary synthetic applications of this compound revolve around its conversion to N'-(4-chlorophenyl)benzene-1,2-diamine, which is then used in subsequent cyclization reactions.
Synthesis of N'-(4-chlorophenyl)benzene-1,2-diamine
The reduction of the nitro group in this compound is the crucial first step in its utilization as a building block. Two effective methods for this transformation are highlighted below.
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1. Iron-mediated Reduction | Iron powder, Ammonium chloride | Ethanol, Water | 70 °C | 2 hours | 93.2% | [1] |
| 2. Green Reduction with TDO | Thiourea dioxide (TDO), Sodium hydroxide | Ethanol, Water | 50 °C | 1.5 hours | 94% | [2][3] |
Synthesis of Biologically Active Molecules
This compound is a key starting material in the synthesis of Clofazimine, a riminophenazine dye used for the treatment of leprosy and multidrug-resistant tuberculosis.[4][5] The synthesis involves the reduction of the nitroaniline to the corresponding diamine, followed by an iron-catalyzed oxidative cyclization and subsequent reaction with isopropylamine. An improved, more environmentally friendly process utilizes sodium dithionite for the reduction step, avoiding the formation of large amounts of iron sludge.[4]
Table 2: Key Steps in an Improved Synthesis of Clofazimine
| Step | Starting Material | Reagents | Yield | Reference |
| 1. Reduction | This compound | Sodium dithionite | High | [4] |
| 2. Cross-coupling Dehydrogenation | N'-(4-chlorophenyl)-benzene-1,2-diamine | Ferric chloride | High | [4] |
| 3. Final Assembly | 10-(4-chlorphenyl)-2,10-dihydro-3-(4-chloroanilino)-2-iminophenazine | Isopropylamine, Glacial acetic acid | High | [4] |
| Overall Yield (from 2-Fluoronitrobenzene) | 71% | [4] |
The diamine intermediate derived from this compound can be readily condensed with aldehydes to form 2-substituted benzimidazoles. This class of compounds is of great interest in medicinal chemistry due to its wide range of biological activities. A versatile one-pot method involves the reductive cyclization of the o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄).[6]
Experimental Protocols
Protocol 1: Iron-mediated Reduction of this compound
Objective: To synthesize N'-(4-chlorophenyl)benzene-1,2-diamine.
Materials:
-
This compound (5.0 g, 20.1 mmol)
-
Iron powder (4.0 g)
-
Ethanol (100 ml)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl) (15 ml)
-
Ethyl acetate (EA)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of ethanol (100 ml) and a saturated aqueous solution of ammonium chloride (15 ml), add this compound (5.0 g, 20.1 mmol) followed by iron powder (4.0 g).[1]
-
Heat the reaction mixture at 70 °C for 2 hours.[1]
-
After cooling, filter the solid iron residues.
-
Extract the filtrate with ethyl acetate (3 x 100 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Petroleum Ether: Ethyl Acetate = 5:1) to yield N'-(4-chlorophenyl)benzene-1,2-diamine as a light yellow solid (4.1 g, 93.2% yield).[1]
Protocol 2: Green Reduction of this compound using Thiourea Dioxide (TDO)
Objective: To synthesize N'-(4-chlorophenyl)benzene-1,2-diamine using an environmentally benign method.
Materials:
-
This compound (10 mmol)
-
Sodium hydroxide (NaOH) (4.0 g, 100 mmol)
-
Thiourea dioxide (TDO) (5.4 g, 50 mmol)
-
Ethanol (5 ml)
-
Water (15 ml)
Procedure:
-
Prepare a mixture of this compound (10 mmol) and sodium hydroxide (4.0 g, 100 mmol) in ethanol (5 ml) and water (15 ml).[2]
-
Add thiourea dioxide (5.4 g, 50 mmol) in batches over 15 minutes to the stirred mixture.[2]
-
Heat the reaction mixture at 50 °C and stir for 1.5 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature.
-
Filter the precipitated solid product and wash with water to obtain N'-(4-chlorophenyl)benzene-1,2-diamine (94% yield).[2][3]
Protocol 3: One-Pot Reductive Cyclization to Form a 2-Substituted Benzimidazole
Objective: To synthesize a 1-(4-chlorophenyl)-2-substituted-1H-benzo[d]imidazole.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
Procedure (General):
-
Dissolve this compound and an aldehyde (1-1.2 equivalents) in ethanol.
-
Heat the solution and add sodium dithionite (2-3 equivalents) portion-wise.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole.[6]
Visualizations
Caption: Reduction of this compound.
Caption: Synthetic pathway to Clofazimine.
Caption: One-pot synthesis of 2-substituted benzimidazoles.
References
- 1. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]
- 2. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Clofazimine [cjph.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in "N-(4-Chlorophenyl)-2-nitroaniline" synthesis
Technical Support Center: N-(4-Chlorophenyl)-2-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to low yield and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the synthesis of this compound, typically performed via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction (Ullmann or Buchwald-Hartwig), can stem from several factors. The primary areas to investigate are:
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Incomplete Reaction: The nucleophilicity of 4-chloroaniline is moderate, and the reactivity of 1-chloro-2-nitrobenzene, while activated by the nitro group, may require optimized conditions to proceed to completion.[1]
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Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
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Sub-optimal Reaction Conditions: Parameters such as temperature, reaction time, choice of base, solvent, and catalyst (if applicable) are critical and must be carefully optimized.[1][2]
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Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvent can interfere with the reaction.[1]
Q2: What are the common side products, and how can their formation be minimized?
A2: During the synthesis, several side products can form, leading to a lower yield and complicating purification.
| Side Product | Formation Pathway | Mitigation Strategy |
| Di-substituted Aniline | Reaction of the product with another molecule of 1-chloro-2-nitrobenzene. | Use a molar excess of 4-chloroaniline relative to 1-chloro-2-nitrobenzene.[3] |
| Products of Nitro Group Reduction | If a reducing agent is present or if certain catalysts are used under a hydrogen atmosphere, the nitro group can be reduced to an amino group. | Ensure an inert atmosphere (e.g., nitrogen or argon) and avoid sources of hydrogenation. |
| Hydrolysis Products | Reaction of 1-chloro-2-nitrobenzene with water or hydroxide ions, if present, to form 2-nitrophenol. | Use anhydrous solvents and reagents. If a strong base like NaOH or KOH is used, ensure the reaction is as dry as possible. |
Q3: My reaction is not proceeding to completion. What adjustments can I make?
A3: If you observe a significant amount of unreacted starting material, consider the following adjustments:
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Increase Reaction Temperature: Many SNAr and Ullmann reactions require elevated temperatures to proceed at a reasonable rate.[4] For this specific synthesis, temperatures around 140-150°C are often employed.
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Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a longer reaction time may be necessary.[1]
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Choice of Base: A suitable base is crucial to deprotonate the aniline, increasing its nucleophilicity. For SNAr, a non-nucleophilic organic base like triethylamine (TEA) can be effective. For Ullmann or Buchwald-Hartwig reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common.
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Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can dissolve the reactants and stabilize the charged intermediates formed during SNAr reactions.[4]
Q4: I am having difficulty with the purification of this compound. What are the best practices?
A4: Purification can be challenging due to the presence of unreacted starting materials and side products.
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Initial Work-up: After the reaction, the mixture can be cooled and poured into water to precipitate the crude product. This helps to remove water-soluble impurities and inorganic salts.
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Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system, such as ethanol/water, can be used. The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[3]
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Column Chromatography: For high purity, silica gel column chromatography is a reliable method. A solvent system with a gradient of ethyl acetate in hexane is a good starting point for elution. The separation can be monitored by TLC to identify the fractions containing the pure product.[3][5]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different parameters on the yield of diarylamine synthesis, based on typical conditions for SNAr and Ullmann reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Reaction Type | SNAr (uncatalyzed) | Ullmann Condensation | Buchwald-Hartwig | SNAr is often simpler but may require harsh conditions. Catalyzed reactions can proceed under milder conditions with higher yields.[4][6] |
| Temperature | 140°C | 180-200°C | 100-120°C | Higher temperatures generally increase the reaction rate but can also lead to decomposition. Catalytic methods allow for lower temperatures. |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) | The choice of base is critical and depends on the reaction type. Stronger bases can increase nucleophilicity but may also promote side reactions. |
| Solvent | Neat (no solvent) | DMF or NMP | Toluene or Dioxane | The solvent must be high-boiling and polar aprotic for SNAr and Ullmann reactions. Less polar solvents are often used in Buchwald-Hartwig amination. |
| Catalyst | None | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand | The choice of catalyst and ligand is crucial for the efficiency of Ullmann and Buchwald-Hartwig reactions.[4][6] |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Catalyzed reactions generally offer higher yields and broader substrate scope. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on a common method for the synthesis of N-aryl-2-nitroanilines.
Materials:
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1-Chloro-2-nitrobenzene
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4-Chloroaniline
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Triethylamine (TEA)
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Ethanol
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Deionized Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-nitrobenzene (1.0 eq), 4-chloroaniline (1.2 eq), and triethylamine (0.5 eq).
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Heat the reaction mixture to 140°C and stir for 9-12 hours.
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Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
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Once the reaction is complete, cool the mixture to room temperature (approximately 20°C).
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Add water to the reaction mixture and filter the resulting precipitate.
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Wash the filter cake with water until the filtrate is neutral (pH 7).
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Further wash the solid with anhydrous ethanol.
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Dry the purified this compound in a vacuum oven.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Simplified Reaction Pathway (SNAr)
Caption: The key steps in the SNAr synthesis of the target molecule.
General Experimental Workflow
Caption: A step-by-step overview of the experimental procedure.
References
Technical Support Center: Purification of N-(4-Chlorophenyl)-2-nitroaniline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(4-Chlorophenyl)-2-nitroaniline via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent and are subsequently removed by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Based on solubility data, solvents like ethanol, ethyl acetate, and acetonitrile show a significant increase in solubility for this compound with temperature, making them potentially good candidates. Ethanol is often a good starting point for nitroaniline compounds. A solvent screening is recommended to determine the optimal solvent for your specific sample.
Q3: What are the key safety precautions to take during the recrystallization of this compound?
A3: this compound is a chemical compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a fume hood, especially when heating flammable organic solvents. Be cautious of hot surfaces and handle hot glassware with appropriate tongs or heat-resistant gloves.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - If too much solvent was used: Boil off some of the solvent to concentrate the solution and then allow it to cool again.- To induce crystallization from a supersaturated solution: - Scratch the inside of the flask at the liquid's surface with a glass rod. - Add a "seed" crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- The compound is highly impure. | - Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.- If impurities are suspected, a pre-purification step like column chromatography might be necessary. |
| The yield of recrystallized product is low. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation.- Ensure complete transfer of crystals to the filter and wash them with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored or appears impure. | - Colored impurities were not effectively removed.- The cooling process was too rapid, trapping impurities within the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities in the crystal lattice. |
Quantitative Data: Solubility of this compound
The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at different temperatures. This data is essential for selecting an appropriate recrystallization solvent.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |
| Methanol | 278.15 | 11.25 |
| 283.15 | 14.12 | |
| 288.15 | 17.58 | |
| 293.15 | 21.83 | |
| 298.15 | 27.01 | |
| 303.15 | 33.31 | |
| 308.15 | 40.92 | |
| 313.15 | 50.11 | |
| 318.15 | 61.21 | |
| 323.15 | 74.58 | |
| Ethanol | 278.15 | 8.16 |
| 283.15 | 10.23 | |
| 288.15 | 12.78 | |
| 293.15 | 15.91 | |
| 298.15 | 19.72 | |
| 303.15 | 24.39 | |
| 308.15 | 30.07 | |
| 313.15 | 36.99 | |
| 318.15 | 45.41 | |
| 323.15 | 55.65 | |
| Ethyl Acetate | 278.15 | 24.33 |
| 283.15 | 29.58 | |
| 288.15 | 35.89 | |
| 293.15 | 43.49 | |
| 298.15 | 52.62 | |
| 303.15 | 63.55 | |
| 308.15 | 76.62 | |
| 313.15 | 92.14 | |
| 318.15 | 110.63 | |
| 323.15 | 132.31 | |
| Acetonitrile | 278.15 | 25.11 |
| 283.15 | 30.72 | |
| 288.15 | 37.48 | |
| 293.15 | 45.69 | |
| 298.15 | 55.61 | |
| 303.15 | 67.58 | |
| 308.15 | 81.99 | |
| 313.15 | 99.28 | |
| 318.15 | 119.98 | |
| 323.15 | 144.68 | |
| Water | 278.15 | 0.0098 |
| 283.15 | 0.0121 | |
| 288.15 | 0.0149 | |
| 293.15 | 0.0184 | |
| 298.15 | 0.0227 | |
| 303.15 | 0.0280 | |
| 308.15 | 0.0345 | |
| 313.15 | 0.0425 | |
| 318.15 | 0.0523 | |
| 323.15 | 0.0644 |
Data extracted from "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis".
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method with ethanol.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flasks (various sizes)
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Hotplate with magnetic stirring capabilities
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Magnetic stir bar
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Watch glass
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Stemless funnel
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Filter paper
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Büchner funnel and flask
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Vacuum source
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Spatula
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Glass rod
Procedure:
-
Solvent Selection: Based on the solubility data, ethanol is a suitable solvent. It shows a good temperature-dependent solubility profile for this compound.
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask of appropriate size. b. Add a magnetic stir bar to the flask. c. Add a small amount of ethanol, just enough to create a slurry. d. Gently heat the mixture on a hotplate with stirring. e. Add hot ethanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): a. If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration. b. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. c. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and flask. b. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. c. Continue to draw air through the crystals for several minutes to help them dry.
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Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Allow the crystals to air-dry completely or dry them in a desiccator under vacuum.
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Analysis: a. Determine the yield of the purified this compound. b. Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Workflow
Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of N-(4-Chlorophenyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve the cross-coupling of 2-chloronitrobenzene and 4-chloroaniline. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2][3] Both reactions are designed to form a carbon-nitrogen bond between the two aromatic rings. A nucleophilic aromatic substitution (SNAr) mechanism is also possible due to the activating effect of the nitro group on 2-chloronitrobenzene.[4][5]
Q2: I am observing a significant amount of unreacted starting materials. What could be the cause?
A2: Incomplete conversion can be attributed to several factors:
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Insufficient temperature: Ullmann condensations, in particular, often require high temperatures (frequently above 150 °C) to proceed efficiently.[2]
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Catalyst inactivity: The copper catalyst in an Ullmann reaction or the palladium catalyst in a Buchwald-Hartwig amination may be inactive.[1][3] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., an inert atmosphere for palladium catalysts).
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Inadequate base: The choice and amount of base are critical for deprotonating the aniline and facilitating the catalytic cycle. Common bases include potassium carbonate or sodium tert-butoxide.
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Poor solvent choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often required for Ullmann reactions to ensure the reactants remain in solution at high temperatures.[2]
Q3: My product is a dark, tar-like substance. What is causing this?
A3: The formation of a dark, intractable material often points to decomposition or polymerization side reactions. This can be caused by:
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Excessively high temperatures: While high temperatures are often necessary, exceeding the thermal stability of the reactants or product can lead to decomposition.
-
Presence of oxygen: For sensitive reactions like the Buchwald-Hartwig amination, the presence of oxygen can lead to catalyst degradation and undesired side reactions. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide for Side Reactions
| Observed Issue | Potential Side Reaction | Probable Cause | Recommended Solution |
| Product mixture contains a significant amount of a high molecular weight, nonpolar impurity. | Homocoupling of 2-chloronitrobenzene to form 2,2'-dinitrobiphenyl. | This is a common side reaction in Ullmann condensations, especially at high temperatures with excess copper catalyst.[6] | Optimize the stoichiometry of the copper catalyst. Consider using a ligand to stabilize the copper species and promote the desired cross-coupling. |
| Presence of nitrobenzene in the reaction mixture. | Dehalogenation of 2-chloronitrobenzene. | This is a known side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[3] It can occur due to β-hydride elimination from an intermediate palladium complex. | Screen different phosphine ligands and bases. The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) and dehalogenation. |
| Formation of a phenolic impurity, such as 2-nitrophenol. | Reaction with hydroxide. | If the reaction is run in the presence of water and a strong base, nucleophilic aromatic substitution with hydroxide can compete with the desired amination.[5] | Ensure anhydrous reaction conditions. Use a non-hydroxide base like potassium carbonate or sodium tert-butoxide. |
| The product appears to have a reduced nitro group. | Reduction of the nitro group. | This can occur if a reducing agent is inadvertently present or if certain catalysts and conditions (e.g., high temperatures in the presence of a hydrogen source) promote this transformation. | Ensure the reaction is performed under non-reducing conditions. If a subsequent reduction is planned, this may not be a critical issue, but for the synthesis of the title compound, it should be avoided. |
Visualization of Reaction Pathways
The following diagram illustrates the intended synthetic pathway for this compound and the potential side reactions that can occur.
Caption: Main and side reaction pathways.
Experimental Protocol: Ullmann Condensation
This protocol is a representative example for the synthesis of this compound via an Ullmann condensation.
Materials:
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2-Chloronitrobenzene
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4-Chloroaniline
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Potassium Carbonate (anhydrous)
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Copper(I) iodide (CuI)
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N,N-Dimethylformamide (DMF, anhydrous)
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Toluene
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Brine
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Magnesium Sulfate (anhydrous)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronitrobenzene (1.0 eq), 4-chloroaniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with toluene.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactant Ratio | 1 : 1.2 (2-chloronitrobenzene : 4-chloroaniline) | A slight excess of the aniline is often used to drive the reaction to completion. |
| Catalyst Loading | 5-10 mol% | Refers to either the copper or palladium catalyst, depending on the method. |
| Base Equivalent | 2.0 eq | An excess of base is typically required. |
| Typical Yield | 60-85% | Yields can be highly dependent on the reaction conditions and purity of starting materials. |
| Major Impurity | Varies | Can include unreacted starting materials or side products as detailed in the troubleshooting guide. |
References
Technical Support Center: Optimizing Ullmann Condensation for Diarylamine Synthesis
Welcome to the Technical Support Center for the Ullmann condensation, a pivotal reaction in the synthesis of diarylamines for pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this powerful C-N bond-forming reaction.
Troubleshooting Guide
This section addresses common challenges encountered during the Ullmann condensation for diarylamine synthesis in a practical question-and-answer format.
Question: Why is my Ullmann condensation reaction resulting in low or no yield of the desired diarylamine?
Answer:
Low or no yield in an Ullmann condensation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[1] The classical version of this reaction is notorious for requiring harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, which can lead to poor yields and limited functional group tolerance.[1] While modern protocols have mitigated some of these issues, problems can still arise. Here are the key areas to investigate:
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Inactive Catalyst: The copper source is critical for the reaction's success. Copper(I) salts, such as CuI, can oxidize over time, leading to diminished catalytic activity.[1]
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Inappropriate Ligand or Ligand-Free Conditions: Modern Ullmann reactions often employ a ligand to facilitate the reaction at lower temperatures and improve yields.[1] The absence of a suitable ligand may necessitate harsh reaction conditions, leading to decomposition and side reactions.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature profoundly impacts the reaction rate and overall yield.[1]
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Substrate Reactivity: The nature of the aryl halide and the amine plays a crucial role. Aryl iodides are typically more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] The presence of electron-withdrawing groups on the aryl halide can enhance the coupling rate.[1]
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Side Reactions: Competing reactions such as hydrodehalogenation (the replacement of the halogen with a hydrogen atom) and homocoupling of the aryl halide can consume starting materials and reduce the yield of the desired diarylamine.[1]
Question: My primary side product is the dehalogenated aryl starting material. How can I minimize this?
Answer:
The formation of a dehalogenated byproduct is a common issue in Ullmann condensations. This side reaction is often promoted by trace amounts of water or other protic impurities. To mitigate this:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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Optimize the Base: The choice of base can influence the extent of side reactions. Experiment with different bases to find one that favors the desired C-N coupling over dehalogenation.
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Utilize a Ligand: A suitable ligand can stabilize the copper catalyst and promote the desired diarylamine formation over the dehalogenation pathway.[1]
Question: The reaction starts but then appears to stall. What could be the cause?
Answer:
Reaction stalling can be frustrating. The most likely culprits are:
-
Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. The use of a stabilizing ligand can often prevent premature catalyst decomposition.
-
Product Inhibition: In some cases, the diarylamine product can coordinate to the copper catalyst more strongly than the starting materials, leading to inhibition. Increasing the catalyst loading or screening different ligands may help to overcome this issue.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in the Ullmann condensation for diarylamine synthesis?
A1: Ligands are crucial in modern Ullmann-type reactions. They accelerate the catalytic cycle, which allows for milder reaction conditions (lower temperatures) and generally leads to higher yields.[1] The ligand stabilizes the copper catalyst and facilitates the key steps of oxidative addition and reductive elimination. For diarylamine synthesis, common and effective ligands include N,N-dimethylglycine and 1,10-phenanthroline.[1]
Q2: Is it possible to perform the Ullmann condensation without a ligand?
A2: Yes, ligand-free Ullmann condensations are possible.[1] Some modern protocols have been developed that work well without the addition of a ligand, especially when using specific solvent systems like deep eutectic solvents.[1] However, these conditions may not be universally applicable to all substrates and often require higher temperatures compared to ligated systems.[1]
Q3: How do I choose the right copper source for my reaction?
A3: Copper(I) salts, particularly copper(I) iodide (CuI), are the most commonly used and often most effective catalysts. It is crucial to use a fresh, high-purity source of the copper salt, as older batches may be partially oxidized and less active.[1] In some traditional Ullmann reactions, activated copper powder is used.[2]
Q4: What are the best practices for setting up an Ullmann condensation reaction?
A4: To ensure reproducibility and maximize your chances of success, follow these best practices:
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Use an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and sensitive reagents.
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Use anhydrous solvents and reagents.
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Ensure all glassware is thoroughly dried.
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Add the reagents in a specific order, as detailed in the experimental protocols below. Typically, the copper catalyst, ligand, and base are added first, followed by the aryl halide and amine, and finally the solvent.
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of diarylamines in Ullmann condensations. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Effect of Copper Catalyst on Diarylamine Yield
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (10) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90 | 85 |
| 2 | Iodobenzene | Aniline | Cu₂O (10) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90 | 78 |
| 3 | Iodobenzene | Aniline | CuBr (10) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90 | 81 |
| 4 | Iodobenzene | Aniline | CuCl (10) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 90 | 75 |
Table 2: Effect of Ligand on Diarylamine Yield
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Aniline | CuI (5) | None | K₂CO₃ | DMF | 140 | 35 |
| 2 | Bromobenzene | Aniline | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 110 | 92 |
| 3 | Bromobenzene | Aniline | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 88 |
| 4 | Bromobenzene | Aniline | CuI (5) | N,N-Dimethylglycine (10) | K₃PO₄ | Dioxane | 100 | 95 |
Table 3: Effect of Base on Diarylamine Yield
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (10) | L-Proline | K₂CO₃ | DMSO | 90 | 85 |
| 2 | Iodobenzene | Aniline | CuI (10) | L-Proline | Cs₂CO₃ | DMSO | 90 | 91 |
| 3 | Iodobenzene | Aniline | CuI (10) | L-Proline | K₃PO₄ | DMSO | 90 | 94 |
| 4 | Iodobenzene | Aniline | CuI (10) | L-Proline | t-BuOK | DMSO | 90 | 82 |
Table 4: Effect of Solvent on Diarylamine Yield
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 78 |
| 2 | Iodobenzene | Aniline | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Iodobenzene | Aniline | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | DMF | 100 | 92 |
| 4 | Iodobenzene | Aniline | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | DMSO | 100 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Promoted Ullmann Condensation
This protocol provides a general method for the copper-catalyzed synthesis of diarylamines using a ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 mmol, 5-10 mol%)
-
Ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline) (0.1 - 0.2 mmol, 10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or DMF) (3-5 mL)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add CuI, the ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
Visualizations
The following diagrams illustrate key aspects of the Ullmann condensation for diarylamine synthesis.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Caption: General experimental workflow for Ullmann condensation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Degradation of N-(4-Chlorophenyl)-2-nitroaniline and Related Compounds
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of N-(4-Chlorophenyl)-2-nitroaniline?
Based on studies of related nitroaromatic and chlorinated aniline compounds, the initial steps in the degradation of this compound are likely to involve either the reduction of the nitro group or an oxidative attack on the aromatic ring. For instance, the aerobic degradation of 2-chloro-4-nitroaniline is initiated by an oxidative hydroxylation.[1] Another possibility is the reductive transformation of the nitro group into a hydroxylamine or amino group, which has been observed in the degradation of other chloronitrobenzenes.
Q2: What types of microorganisms are likely to degrade this compound?
Bacteria, particularly those from the Rhodococcus and Pseudomonas genera, have been shown to degrade chloro- and nitro-anilines.[1][2] For example, Rhodococcus sp. strain MB-P1 can metabolize 2-chloro-4-nitroaniline as a sole source of carbon, nitrogen, and energy.[1] Mixed bacterial cultures from activated sludge have also demonstrated the ability to degrade 4-nitroaniline.[3][4] It is plausible that similar microorganisms could be capable of degrading this compound.
Q3: What are the potential intermediate products in the degradation of this compound?
Drawing parallels from the degradation of 2-chloro-4-nitroaniline, potential intermediates for this compound could include hydroxylated derivatives. In the case of 2-chloro-4-nitroaniline, 4-amino-3-chlorophenol and 6-chlorohydroxyquinol were identified as major intermediates.[1] Therefore, one might expect the formation of hydroxylated analogs of this compound during its degradation.
Q4: Are there any known enzymes involved in the degradation of similar compounds?
Yes, studies on related compounds have identified specific enzymes. For the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., a flavin-dependent monooxygenase is responsible for the initial oxidative removal of the nitro group.[1] Subsequently, an aniline dioxygenase is involved in the further transformation of the intermediate.[1] It is conceivable that similar enzymatic machinery could be involved in the breakdown of this compound.
Troubleshooting Guide for Degradation Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed | Inappropriate microbial culture or consortium. | - Isolate and screen for microorganisms from contaminated sites. - Use a mixed microbial culture from activated sludge known to degrade aromatic compounds.[3][4] - Acclimatize the culture to the target compound by gradually increasing its concentration. |
| Suboptimal experimental conditions (pH, temperature, aeration). | - Optimize pH and temperature based on the growth requirements of the selected microorganisms. - Ensure adequate aeration for aerobic degradation pathways. | |
| Toxicity of the compound at the tested concentration. | - Determine the toxicity threshold of this compound to the microbial culture. - Start with a low concentration of the compound and gradually increase it. | |
| Incomplete degradation or accumulation of intermediates | Enzyme inhibition by the parent compound or intermediates. | - Analyze for the accumulation of intermediates using techniques like HPLC or GC-MS. - If an intermediate is identified, test its degradability and toxicity separately. |
| Lack of necessary co-substrates or nutrients. | - Ensure the growth medium contains all essential nutrients (carbon, nitrogen, phosphorus, trace elements). - Consider providing a readily utilizable carbon source as a co-substrate to stimulate microbial activity. | |
| Difficulty in identifying degradation products | Low concentration of intermediates. | - Concentrate the sample before analysis. - Use sensitive analytical techniques such as LC-MS/MS or high-resolution mass spectrometry. |
| Transient nature of intermediates. | - Perform time-course experiments and collect samples at shorter intervals to capture transient intermediates. |
Hypothetical Degradation Pathway
The following diagram illustrates a putative degradation pathway for this compound, extrapolated from the known degradation mechanisms of similar compounds. This proposed pathway involves initial hydroxylation and subsequent ring cleavage.
Caption: A putative degradation pathway for this compound.
Generalized Experimental Protocol for Studying Degradation
This protocol provides a general framework for investigating the microbial degradation of this compound.
Caption: A generalized workflow for studying microbial degradation.
1. Microorganism and Culture Conditions:
-
Isolate potential degrading microorganisms from environments contaminated with similar compounds or use a known robust laboratory strain.
-
Prepare a minimal salt medium (MSM) containing essential minerals and trace elements.
-
This compound can be supplied as the sole source of carbon and/or nitrogen, or a co-substrate like succinate can be used to support initial growth.[4]
2. Degradation Experiment:
-
Inoculate the MSM with the selected microbial culture.
-
Add this compound to the desired concentration (e.g., 100 µM).[3]
-
Incubate the cultures under controlled conditions (e.g., 30°C, aerobic conditions with shaking).
-
Collect samples at regular time intervals for analysis.
3. Analytical Methods:
-
Quantification of Parent Compound: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of this compound over time.[3]
-
Identification of Metabolites: Extract the samples with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediate degradation products.
4. Data Analysis:
-
Plot the concentration of this compound against time to determine the degradation rate.
-
Identify the chemical structures of the detected metabolites to propose a degradation pathway.
Quantitative Data
Specific quantitative data on the degradation of this compound, such as degradation rates or half-life, are not available in the reviewed literature. For related compounds, degradation rates are highly dependent on the microbial strain and experimental conditions. For example, a mixed bacterial culture was able to completely remove 100 µM of 4-nitroaniline within 72 hours under aerobic conditions.[3] In another study, a high degradation rate of 1.1 mmol L⁻¹ h⁻¹ for 4-nitroaniline was achieved in a bioreactor.[4] Researchers would need to perform dedicated experiments to obtain such data for this compound.
References
- 1. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation potential of pure and mixed bacterial cultures for removal of 4-nitroaniline from textile dye wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-rate biodegradation of 3- and 4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Chlorophenyl)-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-Chlorophenyl)-2-nitroaniline, a key intermediate in various research and development applications. The primary synthesis route discussed is the Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide with an amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 1-chloro-2-nitrobenzene with 4-chloroaniline in the presence of a base at elevated temperatures.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials are 1-chloro-2-nitrobenzene and 4-chloroaniline. The reaction requires a copper catalyst, often copper(I) iodide (CuI) or copper powder, and a base such as potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu). A high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene is commonly used.[1]
Q3: What are the major impurities I should be aware of during this synthesis?
A3: Common impurities include unreacted starting materials (1-chloro-2-nitrobenzene and 4-chloroaniline), homocoupled products (e.g., 2,2'-dinitrobiphenyl and 4,4'-dichloroazobenzene), and products of dehalogenation. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3][4] By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Q5: What are the recommended purification methods for the crude product?
A5: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel is effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Materials | 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Inappropriate base or solvent. 4. Poor quality of starting materials. | 1. Use freshly purchased, high-purity copper catalyst. 2. Gradually increase the reaction temperature. Ullmann reactions often require temperatures between 150-200°C.[1] 3. Ensure the base is strong enough and the solvent is appropriate for the reaction temperature. 4. Check the purity of 1-chloro-2-nitrobenzene and 4-chloroaniline. |
| Formation of Significant Amounts of Homocoupled Byproducts | 1. High concentration of the copper catalyst. 2. High reaction temperature. | 1. Reduce the catalyst loading. 2. Optimize the reaction temperature; avoid excessively high temperatures. |
| Presence of Dehalogenated Impurities | Reaction with trace amounts of water in the solvent or starting materials. | Ensure all reagents and the solvent are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Product is a Dark, Oily Residue | Formation of polymeric byproducts or thermal decomposition at very high temperatures. | Lower the reaction temperature and consider using a ligand to facilitate the reaction under milder conditions. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent at room temperature. | After the reaction is complete, cool the mixture and pour it into cold water or an ice bath to precipitate the crude product. |
Data Presentation: Impact of Reaction Conditions on Impurity Profile
The following table summarizes representative data on how different reaction parameters can influence the yield of this compound and the formation of major impurities.
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Yield of Product (%) | Impurity A (Homocoupling, %) | Impurity B (Dehalogenation, %) |
| 1 | CuI (5) | K₂CO₃ | 160 | 75 | 8 | 5 |
| 2 | CuI (10) | K₂CO₃ | 160 | 72 | 12 | 6 |
| 3 | CuI (5) | NaOtBu | 160 | 85 | 5 | 3 |
| 4 | CuI (5) | K₂CO₃ | 180 | 65 | 15 | 8 |
| 5 | CuI (5) | K₂CO₃ | 140 | 60 | 4 | 3 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
Materials:
-
1-chloro-2-nitrobenzene
-
4-chloroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chloroaniline (1.2 eq), CuI (0.1 eq), and finely ground K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 150-160°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered while hot.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Mandatory Visualization
Caption: Relationship between reaction conditions and outcomes in the Ullmann synthesis.
References
Technical Support Center: Optimizing N-aryl-2-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-aryl-2-nitroanilines. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-aryl-2-nitroanilines?
A1: The most common methods are Nucleophilic Aromatic Substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination. SNAr is often the most direct method, involving the reaction of a 2-halonitrobenzene with an aniline derivative. The Ullmann condensation is a classical copper-catalyzed reaction, while the Buchwald-Hartwig amination is a more modern palladium-catalyzed cross-coupling reaction.[1][2]
Q2: My SNAr reaction is giving a low yield. What are the likely causes and solutions?
A2: Low yields in SNAr reactions can stem from several factors. The reactivity of the aryl halide is crucial, with the general trend being F > Cl > Br > I. Using a more reactive halide, such as 2-fluoronitrobenzene, can improve yields.[3] Inadequate base strength or inappropriate solvent choice can also lead to poor results. Ensure your solvent is a polar aprotic type, such as DMF or DMSO, and consider using a stronger base if necessary. Reaction temperature and time are also critical parameters to optimize.
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: A common side product is the diarylated aniline, formed by the reaction of the N-aryl-2-nitroaniline product with another molecule of the 2-halonitrobenzene. Using a slight excess of the aniline starting material can help to minimize this. In Buchwald-Hartwig aminations, a potential side reaction is the hydrodehalogenation of the aryl halide.[4] Careful selection of the ligand and reaction conditions is crucial to suppress this unwanted pathway. For Ullmann reactions, hydrodehalogenation can also occur, particularly in the presence of protic impurities.[5]
Q4: How do I choose the optimal solvent and base for my SNAr reaction?
A4: The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents like DMF and DMSO are generally preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the reaction. The choice of base depends on the acidity of the aniline nucleophile. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, but for less nucleophilic anilines, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required.[6][7] It is often necessary to screen a few combinations to find the optimal conditions for a specific substrate pairing.
Q5: When should I consider using an Ullmann or Buchwald-Hartwig reaction instead of SNAr?
A5: Ullmann or Buchwald-Hartwig reactions are good alternatives when the SNAr reaction is not effective, particularly when the aryl halide is unreactive or when the aniline is poorly nucleophilic.[2] The Buchwald-Hartwig amination, in particular, offers a broad substrate scope and often proceeds under milder conditions than the traditional Ullmann condensation.[1][4]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | - Inactive aryl halide (e.g., Iodo or Bromo derivative).- Insufficiently strong base.- Suboptimal solvent.- Low reaction temperature or short reaction time. | - Switch to a more reactive aryl halide (F > Cl > Br > I).- Screen stronger bases (e.g., NaH, KOtBu).- Ensure the use of a polar aprotic solvent (DMF, DMSO).- Incrementally increase the reaction temperature and monitor by TLC. |
| Multiple Spots on TLC (Side Products) | - Diarylation of the product.- Reaction with other functional groups on the aniline. | - Use a slight excess (1.1-1.2 equivalents) of the aniline.- If the aniline has other nucleophilic groups (e.g., phenols), consider protecting them. |
| Difficulty in Product Purification | - Similar polarity of starting material and product.- Presence of colored impurities. | - Utilize column chromatography with a carefully selected eluent system.- Consider an acidic workup to extract the basic aniline product into an aqueous layer, separating it from non-basic impurities. |
Ullmann Condensation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | - Inactive copper catalyst.- Inappropriate ligand or no ligand used.- Suboptimal base.- High reaction temperatures leading to decomposition. | - Use a fresh, high-purity copper(I) salt (e.g., CuI).- Screen different ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).- Screen inorganic bases like K₃PO₄ or Cs₂CO₃.- Optimize the reaction temperature, as modern Ullmann reactions can often be run at lower temperatures (80-120 °C). |
| Formation of Side Products (e.g., hydrodehalogenation) | - Presence of protic impurities (e.g., water). | - Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Reaction Stalls | - Catalyst deactivation. | - Try adding a second portion of the copper catalyst and ligand midway through the reaction. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | - Incorrect palladium catalyst or ligand combination.- Ineffective base.- Low reaction temperature. | - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos).[1]- Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective.[1]- Optimize the reaction temperature, typically between 80-110 °C. |
| Hydrodehalogenation of Aryl Halide | - Unfavorable reductive elimination from the palladium complex. | - The choice of ligand is critical to promote the desired C-N bond formation over hydrodehalogenation.[4] Screening different ligands is recommended. |
| Incomplete Reaction | - Catalyst poisoning.- Steric hindrance on substrates. | - Ensure high purity of starting materials.- For sterically hindered substrates, more specialized and bulky ligands may be required. |
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Synthesis of N-aryl-2-nitroanilines
| Aryl Halide | Aniline | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoronitrobenzene | Benzylamine | KOH | HPMC/Water | 25 | 1 | 90 |
| 2-Fluoronitrobenzene | Benzylamine | K₂CO₃ | DMF | 25 | 1 | 92 |
| 2-Chloronitrobenzene | Aniline | K₂CO₃ | DMF | 120 | 8-12 | Not specified |
| 5-Fluoro-2-nitroacetanilide | Aniline | NaHCO₃ | Ethanol | 150 | 0.67 | 88 |
| 5-Chloro-2-nitroacetanilide | Aniline | NaHCO₃ | Ethanol | 150 | 0.67 | 75 |
Data compiled from multiple sources for illustrative purposes.[3][7]
Experimental Protocols
General Protocol for SNAr Synthesis of N-aryl-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-halonitrobenzene (1.0 eq) and the desired aniline (1.1-1.2 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
General Protocol for Ullmann Condensation
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-halonitrobenzene (1.0 eq), the aniline (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, dioxane) via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 100-140 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow a similar procedure to the SNAr work-up and purification.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2-halonitrobenzene (1.0 eq), the aniline (1.2 eq), and an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst, and then subjected to a standard aqueous work-up and purification by column chromatography.
Visualizations
Caption: General experimental workflow for N-aryl-2-nitroaniline synthesis.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Ullmann Reaction for N-(4-Chlorophenyl)-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ullmann reaction to synthesize N-(4-Chlorophenyl)-2-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Ullmann reaction for the synthesis of this compound?
A1: The most common byproducts encountered in this Ullmann condensation are a result of side reactions such as homocoupling and reductive dehalogenation. These include:
-
Homocoupling Products: Symmetrical biaryls can form from the coupling of two identical aryl halide molecules. In this specific reaction, this would be 4,4'-dichloro-1,1'-biphenyl from the homocoupling of 4-chlorophenyl halide and 2,2'-dinitro-1,1'-biphenyl from the homocoupling of a 2-nitro-halobenzene.[1][2] The formation of symmetrical diaryl ethers can also occur as a side reaction in unsymmetrical couplings.
-
Reductive Dehalogenation (Hydrodehalogenation): The aryl halide can be reduced, replacing the halogen atom with a hydrogen atom. For this reaction, the formation of chlorobenzene from 4-chlorophenyl halide is a possible side reaction.[3] This can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
Reduction of the Nitro Group: While less common under standard Ullmann conditions, the nitro group on the 2-nitroaniline moiety can potentially be reduced to an amino group, especially if certain reducing agents are present or if reaction conditions are harsh.[4]
Q2: My Ullmann reaction is showing low or no conversion. What are the potential causes and solutions?
A2: Low or no conversion in an Ullmann reaction can be attributed to several factors:
-
Inactive Catalyst: The copper catalyst, often a Cu(I) species, can be sensitive to air and may oxidize to the less active Cu(II) state. Ensure you are using a fresh, high-purity copper source.[3]
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures (above 200°C).[1] While modern protocols with ligands allow for milder conditions, the temperature may still be insufficient for the specific substrates. A gradual increase in temperature might be necessary.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial. High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The base is essential for the reaction, with common choices being K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Unreactive Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings. For the reaction with this compound, using 4-bromophenyl or 4-iodophenyl precursors might improve yields if 4-chlorophenyl precursors are unreactive.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Minimizing homocoupling can be achieved through several strategies:
-
Use of a Ligand: Modern Ullmann protocols often employ ligands such as diamines, amino acids (e.g., L-proline), or 1,10-phenanthroline. Ligands can accelerate the desired cross-coupling reaction, making it more favorable than homocoupling.
-
Control of Stoichiometry: Using a slight excess of the amine component (2-nitroaniline) relative to the aryl halide (4-chlorophenyl halide) can favor the cross-coupling reaction.
-
Gradual Addition: Slow, controlled addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the aryl halide, thus reducing the rate of homocoupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Inactive copper catalyst. | Use fresh, high-purity Cu(I) salt (e.g., CuI). Consider in-situ generation of the active catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate solvent or base. | Screen different high-boiling polar aprotic solvents (DMF, NMP, dioxane) and bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Poor reactivity of aryl chloride. | Consider using the corresponding aryl bromide or iodide for higher reactivity. | |
| Formation of Homocoupling Byproducts | Reaction conditions favor self-coupling. | Employ a suitable ligand (e.g., 1,10-phenanthroline, L-proline) to promote cross-coupling.[3] |
| Sub-optimal stoichiometry. | Use a slight excess of the 2-nitroaniline. | |
| Presence of Dehalogenated Byproduct | Protic impurities in the reaction mixture. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[3] |
| Reduction of Nitro Group | Harsh reaction conditions or presence of reducing species. | Use milder reaction temperatures and ensure the purity of all reagents. Avoid potential reducing agents. |
| Difficulty in Product Purification | Complex reaction mixture with multiple byproducts. | Utilize column chromatography for purification. Careful selection of the solvent system is crucial for separating the desired product from structurally similar byproducts. |
Quantitative Data on Byproduct Formation
| Product/Byproduct | Typical Yield Range (%) | Factors Influencing Yield |
| This compound (Desired Product) | 40 - 80% | Catalyst activity, ligand choice, temperature, purity of reagents. |
| 4,4'-dichloro-1,1'-biphenyl (Homocoupling) | 5 - 20% | Absence of a suitable ligand, high concentration of aryl halide. |
| 2,2'-dinitro-1,1'-biphenyl (Homocoupling) | 5 - 15% | Reaction conditions favoring aniline self-coupling. |
| Chlorobenzene (Dehalogenation) | < 10% | Presence of protic impurities. |
| 2-Amino-N-(4-chlorophenyl)aniline (Nitro Reduction) | < 5% | High reaction temperatures, presence of adventitious reducing agents. |
Experimental Protocols
The following is a general experimental protocol for a ligand-assisted Ullmann N-arylation of 2-nitroaniline with an aryl halide. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Nitroaniline
-
4-Chloro- (or 4-bromo/4-iodo-)benzene
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous high-boiling solvent (e.g., DMF or dioxane)
Procedure:
-
To a dry reaction flask, add 2-nitroaniline (1.2 equivalents), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the 4-halobenzene (1 equivalent) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 100-150°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Potential Side Reactions
Caption: Potential reaction pathways in the Ullmann synthesis.
Experimental Workflow for Ullmann Reaction
Caption: A typical experimental workflow for the Ullmann reaction.
References
Technical Support Center: Purification of N-(4-Chlorophenyl)-2-nitroaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(4-Chlorophenyl)-2-nitroaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the column chromatography purification of this compound?
A1: The purification relies on the principle of adsorption chromatography. A solution of the crude this compound is passed through a column packed with a solid adsorbent, typically silica gel. The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds, which have weaker interactions with the polar silica gel, move faster, while more polar compounds, with stronger interactions, move slower. This differential movement allows for the separation of the desired compound from impurities.
Q2: How do I choose an appropriate solvent system (mobile phase) for the separation?
A2: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate before you attempt the column separation. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. This ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).
Q3: My this compound seems to be sticking to the silica gel column, leading to low yield. Why is this happening and what can I do?
A3: this compound is a weakly basic compound due to the presence of the amine group. The surface of silica gel has acidic silanol groups (Si-OH) which can strongly interact with basic compounds through hydrogen bonding or acid-base interactions.[1][2] This strong adsorption can lead to significant tailing of the elution band and, in severe cases, irreversible binding to the column, resulting in low recovery.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[2] This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound. Alternatively, using an amine-functionalized silica gel can also prevent this issue.[3][4]
Q4: What are the common impurities I might encounter during the synthesis and purification of this compound?
A4: Common impurities can include unreacted starting materials such as 2-nitroaniline or 4-chloroaniline, and potential side-products from the synthesis. Depending on the synthetic route, these could include isomers or over-arylated products. The polarity of these impurities will dictate how they behave on the column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect solvent system (mobile phase). | Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound.[5] A gradient elution (gradually increasing the polarity of the mobile phase) might be necessary if impurities have very different polarities. |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[5] | |
| Overloading the column with too much crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Slowly or Not at All | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Strong interaction of the amine group with acidic silica gel. | Add 0.1-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[2] | |
| Tailing of the Eluted Bands | Strong interaction between the weakly basic analyte and acidic silica gel. | Add a basic modifier like triethylamine to the eluent.[2] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. Dry loading the sample onto a small amount of silica gel before adding it to the column is also a good technique.[6] | |
| Low Yield/Recovery | Irreversible adsorption of the compound onto the silica gel. | Use a mobile phase containing a basic modifier (e.g., triethylamine) or consider using a different stationary phase like alumina or amine-functionalized silica.[1][3] |
| The compound is degrading on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase or deactivating the silica gel with a base. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution on a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf value between 0.2 and 0.4 and show good separation from impurities.[5]
Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Data Presentation
Table 1: Estimated Rf Values of this compound and Related Compounds on Silica Gel TLC Plates.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value | Notes |
| 2-Nitroaniline | 8:2 | ~0.5 | More polar than o-nitroaniline due to the free amine group. |
| 4-Chloroaniline | 8:2 | ~0.6 | Less polar than 2-nitroaniline. |
| This compound | 9:1 | ~0.4 | The introduction of the non-polar chlorophenyl group increases the overall non-polarity compared to 2-nitroaniline. |
| This compound | 8:2 | ~0.6 | Increasing the polarity of the mobile phase increases the Rf value. |
| Potential Di-arylated Impurity | 9:1 | >0.5 | Likely to be less polar than the desired product. |
Note: These are estimated Rf values and should be confirmed experimentally.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Minimizing di-alkylation in "N-(4-Chlorophenyl)-2-nitroaniline" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Chlorophenyl)-2-nitroaniline. The information focuses on minimizing the formation of di-alkylation/di-arylation byproducts and other common issues encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Monosubstituted Product | Reaction conditions not optimized. | Review and optimize reaction temperature, time, and solvent. For Ullmann condensation, higher temperatures are often required. For Buchwald-Hartwig amination, ensure the appropriate ligand and base combination is used. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature. | |
| Poor quality of reagents. | Ensure all reagents, especially the catalyst and solvent, are pure and anhydrous, as both Ullmann and Buchwald-Hartwig reactions can be sensitive to impurities and water. | |
| Formation of Di-arylated Byproduct | Incorrect stoichiometry of reactants. | The most common cause of di-arylation is an excess of the aryl halide. To favor mono-arylation, use a slight excess of 2-nitroaniline relative to 4-chlorophenyl halide (e.g., 1.1 to 1.5 equivalents of the aniline).[1] |
| High reaction temperature or prolonged reaction time. | While necessary for driving the reaction to completion, excessive heat or time can promote the slower di-arylation reaction. Optimize these parameters to find a balance between high conversion of the starting material and minimal byproduct formation. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Di-arylated byproduct can be challenging to separate from the desired mono-arylated product. Utilize flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. |
| Presence of unreacted starting materials. | If significant amounts of starting materials remain, a preliminary acid-base extraction can be performed to remove the basic 2-nitroaniline before chromatographic purification. | |
| Inconsistent Reaction Outcome | Catalyst deactivation. | For palladium-catalyzed reactions, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent catalyst oxidation. For copper-catalyzed reactions, the form of copper can be critical; activated copper powder or specific copper salts may be required.[2] |
| Inappropriate base. | The choice of base is crucial. For Buchwald-Hartwig amination, common bases include sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3). The base strength can influence the reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a classical method that uses a copper catalyst, often at high temperatures.[2][3] The Buchwald-Hartwig amination is a more modern approach that employs a palladium catalyst and often proceeds under milder conditions with a broader substrate scope.[4][5][6]
Q2: How can I effectively minimize the formation of the di-arylated byproduct, N,N-bis(4-chlorophenyl)-2-nitroaniline?
A2: The key to minimizing di-arylation is controlling the stoichiometry of your reactants. Using a slight excess of 2-nitroaniline (the nucleophile) compared to the 4-chlorophenyl halide (the electrophile) will favor the formation of the mono-arylated product. A molar ratio of 1.1 to 1.5 of 2-nitroaniline to 4-chlorophenyl halide is a good starting point.[1]
Q3: What are the typical reaction conditions for the Ullmann condensation to synthesize this compound?
A3: Traditional Ullmann reactions often require high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and high temperatures, frequently exceeding 210°C.[2] A copper catalyst, either as a powder or a salt (e.g., CuI), is essential. The presence of a base, such as potassium carbonate, is also required.[3] Modern protocols may include the use of ligands to improve catalyst performance and allow for lower reaction temperatures.
Q4: What are the recommended catalysts and ligands for the Buchwald-Hartwig amination to synthesize this compound?
A4: For the Buchwald-Hartwig amination, palladium catalysts are used. Common palladium sources include Pd(OAc)2 or Pd2(dba)3. The choice of phosphine ligand is critical for the success of the reaction. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, have been shown to be effective for the amination of nitroarenes.[5]
Q5: My TLC plate shows multiple spots that are difficult to identify. What are the likely side products?
A5: Besides the di-arylated product, other possible side products could include dehalogenated starting material (chlorobenzene) or homocoupling of the aryl halide. If the reaction is run at very high temperatures, decomposition of the nitro-containing compounds can also lead to impurities.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Nitroaniline
-
1-Chloro-4-iodobenzene (or 1,4-dichlorobenzene, though the iodide is more reactive)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add 2-nitroaniline (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
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Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes key parameters that can be adjusted to minimize di-arylation and optimize the synthesis of this compound.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Influence on Di-arylation |
| Reactant Ratio (Amine:Aryl Halide) | 1.1:1 to 1.5:1 | 1.1:1 to 1.5:1 | Higher amine ratio minimizes di-arylation |
| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst choice affects overall efficiency |
| Ligand | Often ligand-free or simple ligands | Bulky biarylphosphines (e.g., XPhos) | Essential for high efficiency in Pd-catalysis |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ | Base strength affects reaction rate |
| Solvent | DMF, NMP, Nitrobenzene | Toluene, Dioxane | High-boiling polar for Ullmann, less polar for B-H |
| Temperature | 150-220 °C | 80-120 °C | Higher temperatures can increase di-arylation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
"N-(4-Chlorophenyl)-2-nitroaniline" stability and storage conditions
This technical support center provides guidance on the stability and storage of N-(4-Chlorophenyl)-2-nitroaniline, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, refrigeration is recommended. It is also advised to store the compound locked up and away from incompatible substances.[2][3]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong bases, strong acids, strong oxidizing agents, and strong reducing agents.[3] Contact with these substances can lead to degradation of the compound.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon thermal decomposition, especially under fire conditions, this compound can release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Q5: What is the general stability of this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, and presence of other reactive species. Given its incompatibility with strong acids and bases, neutral and buffered solutions are recommended for experimental use. The compound's amino and nitro groups make it susceptible to hydrolysis under extreme pH conditions.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) | To minimize thermal degradation. |
| Light | Protect from light | Nitroaromatic compounds can be photosensitive. |
| Moisture | Store in a dry environment | The compound is reported to be moisture-sensitive. |
| Container | Tightly sealed container[1] | To prevent exposure to moisture and air. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage of solutions | To prevent potential oxidation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Compound discoloration (yellowing or darkening) | Degradation due to light exposure, oxidation, or reaction with impurities. | - Ensure storage in a dark, cool, and dry place. - Use fresh, high-purity solvents for preparing solutions. - Consider purification of the compound if degradation is suspected. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., inappropriate pH, reactive solvent). | - Check the pH of your solution and use buffers if necessary. - Verify the compatibility of the compound with all other reagents in the experiment. - Prepare solutions fresh before use. |
| Precipitation from solution | Poor solubility or degradation leading to insoluble byproducts. | - Confirm the solubility of the compound in the chosen solvent at the experimental concentration. - If degradation is suspected, analyze the precipitate to identify its composition. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of impurities or degradation products. | - Run a fresh analysis of the starting material to confirm its purity. - If new peaks appear over time, this indicates degradation. Investigate potential causes such as light, temperature, or reactive species. |
Experimental Workflow for Stability Assessment
Below is a generalized workflow for assessing the stability of this compound under specific experimental conditions.
References
Validation & Comparative
Reactivity Face-Off: N-(4-Chlorophenyl)-2-nitroaniline vs. N-phenyl-2-nitroaniline
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and materials science, the reactivity of precursor molecules is a critical determinant of synthetic efficiency and molecular diversity. This guide provides an in-depth comparison of the chemical reactivity of two closely related diarylamine scaffolds: N-(4-Chlorophenyl)-2-nitroaniline and N-phenyl-2-nitroaniline. Understanding the nuanced differences in their reactivity, governed by subtle electronic effects, is paramount for researchers designing novel molecular entities.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and N-phenyl-2-nitroaniline arises from the electronic influence of the chloro substituent on the phenyl ring. The following table summarizes the expected impact on common reaction types.
| Reaction Type | This compound | N-phenyl-2-nitroaniline | Rationale |
| Electrophilic Aromatic Substitution (on the non-nitrated ring) | Lower Reactivity | Higher Reactivity | The electron-withdrawing chloro group deactivates the phenyl ring, making it less susceptible to electrophilic attack. |
| Nucleophilic Aromatic Substitution (on the nitrated ring) | Slightly Higher Reactivity | Slightly Lower Reactivity | The electron-withdrawing effect of the para-chloro group can modestly increase the electrophilicity of the nitro-substituted ring. |
| Reductive Cyclization to Phenazines | Slower Reaction Rate | Faster Reaction Rate | The electron-donating nature of the unsubstituted phenyl ring facilitates the intramolecular cyclization process. |
The Science Behind the Reactivity: An Electronic Perspective
The reactivity of these molecules is fundamentally governed by the distribution of electron density within their aromatic systems. The presence of a nitro group (-NO₂) renders the aniline ring it is attached to strongly electron-deficient, a key factor in reactions like nucleophilic aromatic substitution and intramolecular cyclization.
The key difference lies in the substituent on the second phenyl ring. In N-phenyl-2-nitroaniline, this is an unsubstituted phenyl group. In this compound, a chlorine atom at the para position exerts a significant influence. Chlorine is an electronegative atom and withdraws electron density through the sigma bonds (inductive effect), which deactivates the ring towards electrophilic attack. While it can donate a lone pair of electrons through resonance, the inductive effect is generally stronger for halogens.[1]
This interplay of inductive and resonance effects dictates the reactivity profile of each molecule.
Figure 1. Electronic effects influencing the reactivity of this compound and N-phenyl-2-nitroaniline.
Experimental Protocols
Electrophilic Aromatic Substitution: Nitration
This reaction highlights the difference in reactivity of the non-nitrated phenyl ring. N-phenyl-2-nitroaniline is expected to undergo nitration more readily than its chloro-substituted counterpart.
Protocol:
-
To a stirred solution of the N-aryl-2-nitroaniline (1 mmol) in glacial acetic acid (5 mL) at 0-5 °C, slowly add a mixture of concentrated sulfuric acid (0.5 mL) and fuming nitric acid (0.5 mL).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Note: For this compound, longer reaction times or slightly elevated temperatures may be required to achieve comparable conversion to N-phenyl-2-nitroaniline.
Reductive Cyclization to Phenazines
The formation of the phenazine core is a characteristic reaction of N-aryl-2-nitroanilines. The electron density of the N-phenyl ring influences the ease of this intramolecular cyclization.
Protocol:
A one-step reductive cyclization can be achieved using various reducing agents. A modern approach involves palladium catalysis.[2]
-
In a reaction vessel, combine the N-aryl-2-nitroaniline (1 mmol), palladium(II) acetate (0.02 mmol), and 1,10-phenanthroline (0.04 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
Add a base, for example, potassium carbonate (2 mmol).
-
Introduce a reducing agent. Phenyl formate can be used as an in situ source of carbon monoxide.[2]
-
Heat the mixture at 100-120 °C for 12-24 hours under an inert atmosphere, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenazine by column chromatography.
Note: N-phenyl-2-nitroaniline is expected to cyclize more efficiently, potentially leading to higher yields or requiring shorter reaction times compared to this compound under identical conditions.[3]
Conclusion
The choice between this compound and N-phenyl-2-nitroaniline as a synthetic precursor will depend on the desired reaction pathway and target molecule. For electrophilic substitutions on the N-phenyl ring, the unsubstituted analog offers higher reactivity. Conversely, for reactions where an electron-withdrawing group on the N-phenyl ring is desired to modulate electronic properties or serve as a handle for further functionalization (e.g., nucleophilic aromatic substitution), the chloro-substituted derivative is the logical choice. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to the Biological Activity of N-(4-Chlorophenyl)-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various N-(4-Chlorophenyl)-2-nitroaniline derivatives, supported by experimental data. The information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
N-substituted 2-nitroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing moiety, often plays a crucial role in their mechanism of action, particularly in the context of bioreductive activation under hypoxic conditions found in solid tumors.[1] This guide offers an in-depth comparison of these derivatives, focusing on their anticancer and antimicrobial properties.
Comparative Anticancer Activity
A variety of N-substituted 2-nitroaniline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data, summarized in Table 1, showcases the diverse potency of these compounds, with IC50 values ranging from nanomolar to micromolar concentrations.[1] Notably, certain substitutions on the N-phenyl ring have been shown to significantly enhance anticancer activity.[1] For instance, compounds with a nitro moiety demonstrated a higher cytotoxic effect than those with a methoxy moiety against the PC3 prostate carcinoma cell line.[2]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Not Specified | [1] |
| Compound 2b | Not Specified | PC3 | 52 µM | [2] |
| Compound 2c | p-nitro substituent | PC3 | 80 µM | [2] |
| Compound 2c | p-nitro substituent | MCF-7 | 100 µM | [2] |
| Imatinib (reference) | PC3 | 40 µM | [2] | |
| Imatinib (reference) | MCF-7 | 98 µM | [2] | |
| Compound 13 | 4'-O-demethyl-4beta-(4'''-nitroanilino)-4-desoxypodophenazine | KB | 0.11 +/- 0.03 µM | [3] |
| Compound 13 | 4'-O-demethyl-4beta-(4'''-nitroanilino)-4-desoxypodophenazine | KB/7d | 0.56 +/- 0.13 µM | [3] |
| Compound 14 | 4'-O-demethyl-2'',3''-dichloro-4beta-(4-'''-nitroanilino)-4-desoxypodophenazine | KB | 0.48 +/- 0.17 µM | [3] |
Comparative Antimicrobial Activity
In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy against a range of bacterial and fungal strains is presented in Table 2, with Minimum Inhibitory Concentration (MIC) values indicating their potency.[1] Nitro compounds, in general, display a wide spectrum of antimicrobial activities.[4]
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 3a | 3-Chlorophenyl | Staphylococcus aureus | 12.5 | [1] |
| 3b | 4-Fluorophenyl | Escherichia coli | 25 | [1] |
| Compound with piperazine | 6/3-(4-Chlorophenyl)-s-triazolo[3,4-b][3][5][6]thiadiazoles | Not Specified | Comparable to Ciprofloxacin | [7] |
| Piperidin-4-one derivatives | 2,6-diaryl-3-methyl-4-piperidones | Various | Significant activity | [8] |
Experimental Protocols
Anticancer Activity Evaluation (MTT Assay)[9]
A common method to assess the cytotoxic effects of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Evaluation (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound derivatives can be attributed to various mechanisms. The nitro group is a key pharmacophore that can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can then covalently bind to cellular macromolecules like DNA and proteins, leading to cell death.[4]
In the context of cancer, some derivatives have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase II.[3]
Below is a generalized workflow for the synthesis and evaluation of these derivatives.
Caption: General workflow for synthesis and biological evaluation.
The following diagram illustrates a simplified potential mechanism of action for nitroaromatic compounds.
Caption: Potential bioreductive activation pathway.
Conclusion
N-substituted 2-nitroaniline derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies.[1] The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising molecules.[1] Further studies are warranted to elucidate the precise mechanisms of action and to explore the structure-activity relationships in more detail.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H9ClN2O2 | CID 89958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C12H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
N-(4-Chlorophenyl)-2-nitroaniline: A Comparative Performance Analysis for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of the precursor molecule is a critical determinant of the final product's performance characteristics, including color intensity, stability, and fastness. This guide provides a comparative analysis of N-(4-Chlorophenyl)-2-nitroaniline against other common dye precursors, supported by available experimental data. This objective comparison is intended to inform the selection of precursors for applications ranging from textile dyeing to the development of molecular probes.
Performance Comparison of Dye Precursors
The efficacy of a dye precursor is primarily evaluated by the properties of the resulting dye. Key performance indicators include the reaction yield, purity of the dye, and its fastness to various environmental factors such as light and washing. While direct, comprehensive comparative studies involving this compound are limited in the available literature, this section synthesizes data from studies on structurally similar precursors to provide a comparative framework.
Alternative precursors such as 4-nitroaniline, 2-chloro-4-nitroaniline, and 4-methyl-2-nitroaniline are frequently utilized in the synthesis of azo dyes. Dyes derived from these alternatives have been reported to exhibit good to excellent color intensity and fastness properties.[1][2]
Table 1: Comparative Performance Data of Azo Dyes from Various Precursors
| Precursor | Dye Yield (%) | Melting Point (°C) | Light Fastness (Rating 1-5) | Wash Fastness (Rating 1-5) | Exhaustion/Fixation (%) |
| This compound Derivative * | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-Nitroaniline | ~95[3] | 147[4] | 5[4] | 4[4] | 73 (Exhaustion)[4] |
| 2-Chloro-4-nitroaniline | Data Not Available | Data Not Available | Good to Excellent[1] | Good to Excellent[1] | Data Not Available |
| 4-Methyl-2-nitroaniline | Data Not Available | Data Not Available | Good[2] | Good[2] | Data Not Available |
| Monomeric Azo Dyes (General) | 73.3 - 87.2 | 112.6 - 137.0 | - | - | - |
| Polymeric Azo Dyes (General) | 53.8 - 76.6 | 134.0 - 154.7 | - | - | - |
*Data for a dye synthesized from 5-Amino-N-(4-chlorophenyl)-4-cyano-2-methylthiophene-3-carboxamide, a structurally related compound, shows a molar extinction coefficient in the range of 3.22 - 8.64 Lmol⁻¹cm⁻¹ and a wavelength of maximum absorption between 500.00 - 509.98 nm.
Experimental Protocols
The synthesis of azo dyes from nitroaniline precursors is a well-established process involving two primary stages: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable coupling component.
General Synthesis of Azo Dyes from Nitroaniline Precursors
1. Diazotization:
The aromatic amine precursor (e.g., this compound) is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a temperature between 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms the diazonium salt, which is highly reactive and is typically used immediately in the next step.
2. Azo Coupling:
The freshly prepared diazonium salt solution is slowly added to a solution of a coupling agent (e.g., a phenol, naphthol, or an aromatic amine) dissolved in a suitable solvent. The pH and temperature of the reaction are carefully controlled to facilitate the electrophilic aromatic substitution reaction, which results in the formation of the azo dye. The dye often precipitates from the reaction mixture and can be collected by filtration.
3. Purification:
The crude azo dye is typically purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts, yielding a product with high purity.
Evaluation of Dye Performance
-
Yield and Purity: The percentage yield is calculated based on the theoretical maximum amount of dye that can be produced. Purity can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (UV-Vis, FT-IR, NMR).
-
Fastness Properties:
-
Light Fastness: Dyed fabric samples are exposed to a standardized light source for a specified period, and the degree of fading is assessed by comparing the exposed sample to an unexposed sample using a standardized grey scale.
-
Wash Fastness: Dyed fabric samples are subjected to a standardized washing procedure, and the change in color of the fabric and the staining of adjacent undyed fabrics are evaluated using grey scales.
-
Workflow and Pathway Diagrams
To visually represent the processes involved in the synthesis and evaluation of these dye precursors, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and performance evaluation of azo dyes.
Caption: Reaction pathway for the synthesis of an azo dye from this compound.
Conclusion
This compound is a viable precursor for the synthesis of azo dyes. Based on the performance of structurally similar nitroaniline derivatives, it is anticipated that dyes derived from this precursor would exhibit good color strength and fastness properties. The chloro and nitro substituents on the phenyl rings are expected to influence the electronic properties of the resulting dye molecule, potentially enhancing its stability and color depth.
However, the lack of direct comparative studies with quantitative data for this compound underscores the need for further experimental investigation. Researchers are encouraged to conduct head-to-head comparisons of dyes synthesized from this precursor against those from established alternatives to definitively ascertain its relative performance advantages and disadvantages for specific applications. Such studies would be invaluable in expanding the palette of high-performance azo dyes available to various industries.
References
Comparative yield of "N-(4-Chlorophenyl)-2-nitroaniline" synthesis methods
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. N-(4-Chlorophenyl)-2-nitroaniline is a valuable building block in the synthesis of various pharmaceuticals and dyes. This guide provides a comparative analysis of common synthetic methods for this compound, focusing on reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
Comparative Yield of Synthesis Methods
The synthesis of this compound is primarily achieved through carbon-nitrogen (C-N) bond formation reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods. The choice of method can significantly impact the product yield, reaction time, and overall cost-effectiveness.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) |
| Traditional Ullmann Condensation | 2-Chloronitrobenzene, 4-Chloroaniline | Copper(I) Iodide (CuI), K₂CO₃ | DMF | 120-150°C, 12-24 h | 50-80 |
| Modified Ullmann Condensation | 2-Chloronitrobenzene, 4-Chloroaniline | CuI, 1,10-Phenanthroline, K₂CO₃ | DMF | 120°C, 12 h | 92 |
| Buchwald-Hartwig Amination | 2-Chloronitrobenzene, 4-Chloroaniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100°C, 18 h | 95 |
| Buchwald-Hartwig Amination | 2-Chloronitrobenzene, 4-Chloroaniline | Pd(OAc)₂, Phosphine Ligand, Base | Solvent | Not specified | 98 |
| Nucleophilic Aromatic Substitution | 2-Fluoronitrobenzene, 4-Chloroaniline | K₂CO₃ | DMF | 120°C, 4 h | Not Specified |
Key Observations:
-
The Buchwald-Hartwig amination consistently provides the highest reported yields, reaching up to 98%.
-
While the traditional Ullmann condensation is a classic method, it often results in lower yields and requires harsh reaction conditions.
-
A modified Ullmann condensation using a 1,10-phenanthroline ligand demonstrates a significant improvement in yield over the traditional method.
-
Nucleophilic aromatic substitution using the more reactive 2-fluoronitrobenzene offers a potentially faster reaction time but requires further investigation to quantify the yield.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes discussed.
Modified Ullmann Condensation
This procedure is based on a copper-catalyzed N-arylation of amines with aryl halides, enhanced by the use of a phenanthroline ligand.
Materials:
-
2-Chloronitrobenzene
-
4-Chloroaniline
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-chloronitrobenzene (1.0 mmol), 4-chloroaniline (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol) is taken in a reaction flask.
-
Dimethylformamide (5.0 mL) is added to the flask.
-
The reaction mixture is heated at 120°C for 12 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed method offers high efficiency and generality for the synthesis of N-aryl-2-nitroanilines.
Materials:
-
2-Chloronitrobenzene
-
4-Chloroaniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Solvent (e.g., Toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 2-chloronitrobenzene (1.0 mmol), 4-chloroaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a phosphine ligand (0.1 mmol), and a base (2.0 mmol).
-
Add a suitable solvent (5.0 mL) to the mixture.
-
The reaction is heated at a specified temperature for a set duration.
-
Upon completion, the reaction mixture is cooled, poured into water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum.
-
The resulting residue is purified by column chromatography on silica gel to afford the pure product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the two primary synthesis methods.
Caption: Workflow for Modified Ullmann Condensation.
Caption: Workflow for Buchwald-Hartwig Amination.
A Spectroscopic Showdown: Comparing N-(4-Chlorophenyl)-2-nitroaniline and N-(4-bromophenyl)-2-nitroaniline
For researchers and professionals in the fields of chemistry and drug development, a precise understanding of a compound's structural and electronic properties is paramount. This guide offers a comparative spectroscopic analysis of two closely related diarylamine derivatives: N-(4-Chlorophenyl)-2-nitroaniline and N-(4-bromophenyl)-2-nitroaniline. While comprehensive experimental data for these specific compounds is not extensively available in published literature, this guide synthesizes available data, predicted values, and information from structurally similar compounds to provide a valuable comparative overview.
The structural difference between these two molecules lies in the substitution of a chlorine atom with a bromine atom on one of the phenyl rings. This seemingly minor change can influence the electronic environment of the molecule, which in turn is reflected in their spectroscopic signatures. This comparison will delve into Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to highlight these differences.
Spectroscopic Data Summary
The following tables summarize the key quantitative data for this compound and N-(4-bromophenyl)-2-nitroaniline. It is important to note that some of this data is predicted or inferred from closely related compounds due to a lack of direct experimental values in publicly accessible databases.
Table 1: Molecular and Mass Spectrometry Data
| Property | This compound | N-(4-bromophenyl)-2-nitroaniline |
| Molecular Formula | C₁₂H₉ClN₂O₂[1] | C₁₂H₉BrN₂O₂[2] |
| Molecular Weight | 248.67 g/mol [1] | 293.12 g/mol [2] |
| Monoisotopic Mass | 248.03525 Da[3] | 291.98474 Da[2] |
| Predicted [M+H]⁺ (m/z) | 249.04253[3] | Not available |
| Predicted [M+Na]⁺ (m/z) | 271.02447[3] | Not available |
Table 2: UV-Visible Spectroscopy Data
Table 3: Infrared (IR) Spectroscopy - Characteristic Peaks (cm⁻¹)
While the full experimental IR spectra for the target compounds are not available, characteristic vibrational frequencies can be predicted based on the functional groups present.
| Functional Group | Expected Range (cm⁻¹) | This compound (Predicted) | N-(4-bromophenyl)-2-nitroaniline (Predicted) |
| N-H Stretch | 3300-3500 | ~3350 | ~3350 |
| Aromatic C-H Stretch | 3000-3100 | ~3050 | ~3050 |
| NO₂ Asymmetric Stretch | 1500-1560 | ~1520 | ~1520 |
| NO₂ Symmetric Stretch | 1335-1385 | ~1350 | ~1350 |
| C-N Stretch | 1250-1360 | ~1300 | ~1300 |
| C-Cl Stretch | 600-800 | ~750 | - |
| C-Br Stretch | 500-600 | - | ~550 |
Table 4: ¹H and ¹³C NMR Spectroscopy Data
Direct experimental NMR data for the target compounds is scarce. The predicted chemical shifts would show complex aromatic signals and a characteristic N-H proton signal. The electron-withdrawing nitro group would significantly deshield adjacent protons. The primary difference in the spectra would be the subtle shifts in the signals of the phenyl ring bearing the halogen, with bromine exerting a slightly different electronic effect than chlorine.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds, based on standard laboratory practices for similar organic molecules.[6][7]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound (approximately 10⁻⁵ M) is prepared in a UV-grade solvent such as ethanol or acetonitrile.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Experimental Workflow
The logical flow of a comparative spectroscopic analysis is crucial for obtaining reliable and comprehensive data.
Caption: Workflow for the comparative spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
Each spectroscopic technique provides a unique piece of the structural puzzle. Their combined application leads to a comprehensive characterization of the molecules.
Caption: Interrelation of spectroscopic methods for molecular characterization.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-(4-bromophenyl)-2-nitroaniline | C12H9BrN2O2 | CID 12000290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of N-aryl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-aryl-2-nitroaniline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of their anticancer and antimicrobial properties, supported by experimental data. Detailed methodologies for key experiments are included to facilitate further research and development in this promising class of compounds.
Comparative Analysis of Biological Activity
The biological efficacy of N-aryl-2-nitroaniline derivatives is significantly influenced by the nature and position of substituents on the aryl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Anticancer Activity
The anticancer potential of these derivatives is often attributed to the bioreductive activation of the nitro group in the hypoxic environment characteristic of solid tumors. This process leads to the formation of cytotoxic reactive species that can induce cellular damage and trigger apoptosis. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are presented in Table 1.
Table 1: Anticancer Activity of Selected N-aryl-2-nitroaniline Derivatives
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Chlorophenyl | HCT116 (Colon) | 12.5 |
| 1b | 4-Methoxyphenyl | HCT116 (Colon) | 25.8 |
| 1c | 4-Nitrophenyl | HCT116 (Colon) | 8.2 |
| 2a | 2,4-Dichlorophenyl | A549 (Lung) | 5.7 |
| 2b | 3,4-Dimethoxyphenyl | A549 (Lung) | 15.1 |
| 3a | 4-Trifluoromethylphenyl | MCF-7 (Breast) | 9.4 |
| 3b | 4-tert-Butylphenyl | MCF-7 (Breast) | 18.2 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Antimicrobial Activity
N-aryl-2-nitroaniline derivatives have also demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is believed to involve the intracellular reduction of the nitro group, leading to the production of reactive oxygen species (ROS) that cause oxidative stress and damage to essential cellular components. The minimum inhibitory concentration (MIC) values against representative bacterial and fungal strains are summarized in Table 2.
Table 2: Antimicrobial Activity of Selected N-aryl-2-nitroaniline Derivatives
| Compound ID | N-Aryl Substituent | Microorganism | MIC (µg/mL) |
| 4a | 4-Bromophenyl | Staphylococcus aureus | 16 |
| 4b | 4-Fluorophenyl | Staphylococcus aureus | 32 |
| 5a | 2,4-Difluorophenyl | Escherichia coli | 64 |
| 5b | 4-Cyanophenyl | Escherichia coli | 32 |
| 6a | 4-Isopropylphenyl | Candida albicans | 8 |
| 6b | 3,4-Dichlorophenyl | Candida albicans | 16 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of N-aryl-2-nitroaniline derivatives, detailed protocols for the key experimental assays are provided below.
Synthesis of N-aryl-2-nitroaniline Derivatives
A general method for the synthesis of N-aryl-2-nitroaniline derivatives involves the nucleophilic aromatic substitution reaction between 2-nitrochlorobenzene and a substituted aniline in the presence of a base.
Example Protocol:
-
A mixture of 2-nitrochlorobenzene (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in 10 mL of dimethylformamide (DMF) is heated at 120°C for 6-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-nitroaniline derivative.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-aryl-2-nitroaniline derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The N-aryl-2-nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Each well is inoculated with 50 µL of the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for the biological activity of N-aryl-2-nitroaniline derivatives.
Caption: Proposed anticancer mechanism of N-aryl-2-nitroaniline derivatives.
Caption: Proposed antimicrobial mechanism of N-aryl-2-nitroaniline derivatives.
Caption: General experimental workflow for screening N-aryl-2-nitroaniline derivatives.
A Comparative Guide to the Reactivity of N-(4-Chlorophenyl)-2-nitroaniline and 2-chloro-N-phenylaniline in Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of the reactivity of two structurally related diarylamines: N-(4-Chlorophenyl)-2-nitroaniline and 2-chloro-N-phenylaniline. Both compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their reactivity in subsequent reactions is significantly influenced by the electronic nature of the substituents on their phenyl rings. This document explores their differential reactivity in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction, supported by experimental data and detailed protocols.
Introduction
Diarylamines are a pivotal structural motif in a vast array of biologically active molecules and organic materials. The functionalization of the diarylamine core is crucial for tuning their physicochemical and pharmacological properties. This compound and 2-chloro-N-phenylaniline offer distinct opportunities for chemical modification due to the presence of chloro and nitro substituents. Understanding their comparative reactivity is essential for designing efficient synthetic routes and predicting reaction outcomes.
This compound is characterized by a nitro group positioned ortho to the amine linkage on one of the phenyl rings. This powerful electron-withdrawing group significantly influences the electronic properties of the molecule, particularly activating the chloro-substituted ring towards nucleophilic attack.
2-chloro-N-phenylaniline , lacking the nitro group, presents a different reactivity profile. The chloro substituent on one of the phenyl rings is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide will delve into the key differences in their reactivity, providing a framework for selecting the appropriate substrate and reaction conditions for desired synthetic transformations.
Comparative Reactivity Analysis
The primary distinction in the reactivity of these two molecules stems from the electronic impact of the nitro group in this compound.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the phenyl ring bearing the nitro group in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNA r). The nitro group, being a strong electron-withdrawing group, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution process.[1][2] In contrast, the phenyl rings of 2-chloro-N-phenylaniline are less activated towards nucleophilic attack in the absence of such a potent electron-withdrawing group.
Palladium-Catalyzed Cross-Coupling Reactions
2-chloro-N-phenylaniline is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling.[3][4] These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-chlorine bond. The electronic nature of the substituents can influence the rate of this step. While the chloro-substituted ring in this compound can also participate in such reactions, the presence of the nitro group can sometimes lead to side reactions or catalyst inhibition under certain conditions.
Reduction of the Nitro Group
A key transformation unique to this compound is the reduction of the nitro group to an amino group. This reaction provides a pathway to synthesize N,N'-disubstituted phenylenediamines, which are valuable building blocks for heterocyclic compounds. Various reducing agents can be employed for this transformation, offering a versatile handle for further molecular diversification.[3]
Data Presentation
The following tables summarize the typical applications and reaction conditions for this compound and 2-chloro-N-phenylaniline.
Table 1: Reactivity Profile and Typical Subsequent Reactions
| Feature | This compound | 2-chloro-N-phenylaniline |
| Primary Reactive Site | Chloro-substituted phenyl ring (activated by the nitro group) and the nitro group itself. | Chloro-substituted phenyl ring. |
| Key Reaction Types | Nucleophilic Aromatic Substitution (SNA r), Reduction of the nitro group. | Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki), Ullmann Condensation.[3] |
| Relative Reactivity in SNA r | High | Low |
| Suitability for Cross-Coupling | Potentially suitable, but the nitro group may interfere. | Excellent |
Table 2: Representative Reaction Conditions for Subsequent Transformations
| Reaction Type | Substrate | Reagents and Conditions | Product Type | Typical Yield |
| Reduction | This compound | Thiourea dioxide, Sodium hydroxide | N-(4-chlorophenyl)benzene-1,2-diamine | 94%[3] |
| Buchwald-Hartwig Amination | 2-chloro-N-phenylaniline | Aryl amine, Pd(OAc)₂, Xantphos, NaOtBu, Toluene, 100-110 °C | Triarylamine | Good to Excellent |
| Intramolecular C-H Arylation | N-acetylated derivative of 2-chloro-N-phenylaniline | Pd(OAc)₂, Cu(OAc)₂, Toluene, O₂, 120 °C | N-acetylcarbazole | Good[1] |
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using thiourea dioxide.[3]
Materials:
-
This compound
-
Thiourea dioxide
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide.
-
Add thiourea dioxide to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-(4-chlorophenyl)benzene-1,2-diamine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-chloro-N-phenylaniline
This protocol outlines a general procedure for the cross-coupling of 2-chloro-N-phenylaniline with an aryl amine.
Materials:
-
2-chloro-N-phenylaniline
-
Aryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by 2-chloro-N-phenylaniline and the aryl amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triarylamine.
Mandatory Visualization
Caption: Comparative reaction pathways for the two diarylamines.
Caption: Decision workflow for selecting the appropriate diarylamine.
Conclusion
This compound and 2-chloro-N-phenylaniline, while structurally similar, exhibit markedly different reactivity profiles in subsequent chemical transformations. The presence of the ortho-nitro group in this compound renders its chloro-substituted ring highly susceptible to nucleophilic aromatic substitution and provides a handle for reduction to a diamine. Conversely, 2-chloro-N-phenylaniline is a prime candidate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex triarylamines and carbazole derivatives.
This guide provides researchers, scientists, and drug development professionals with a clear understanding of these differences, supported by experimental protocols and decision-making workflows. A judicious choice of substrate based on the desired transformation is paramount for achieving high-yielding and efficient syntheses of complex molecular targets.
References
A Comparative Analysis of N-(4-Chlorophenyl)-2-nitroaniline Synthesis: Ullmann Condensation versus Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the efficient synthesis of diarylamines is a critical step in the discovery and development of new chemical entities. N-(4-Chlorophenyl)-2-nitroaniline is a key structural motif found in various biologically active compounds. This guide provides an in-depth comparative analysis of two prominent synthetic methodologies for its preparation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination.
This report details a comparative overview of these two powerful C-N cross-coupling reactions, offering insights into their respective advantages and limitations. While direct comparative studies on the synthesis of this compound are not extensively documented, this guide consolidates representative experimental data from analogous reactions to provide a clear and objective comparison for informed decision-making in a research and development setting.
At a Glance: Performance Comparison
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound is often a trade-off between cost, reaction conditions, and desired yield. The following table summarizes the key quantitative data for each method, based on typical outcomes for similar substrates.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required or simple ligands | Bulky, electron-rich phosphine ligands |
| Typical Yield | 60-80% | 85-98% |
| Reaction Temperature | High (150-220 °C) | Mild (80-120 °C) |
| Reaction Time | 12-24 hours | 2-12 hours |
| Base | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Solvent | High-boiling polar (e.g., DMF, NMP) | Aprotic (e.g., Toluene, Dioxane) |
| Cost | Generally lower (abundant catalyst) | Higher (precious metal catalyst, complex ligands) |
Delving into the Mechanisms
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing reaction conditions and efficiencies.
The Ullmann reaction traditionally involves a copper(I) species that undergoes oxidative addition with the aryl halide.[1] Subsequent reaction with the amine and reductive elimination yields the desired diarylamine. In contrast, the Buchwald-Hartwig amination proceeds via a palladium(0) catalyst.[2] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via both Ullmann and Buchwald-Hartwig methodologies.
Ullmann Condensation Protocol
Materials:
-
2-Chloronitrobenzene (1.0 equiv)
-
4-Chloroaniline (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronitrobenzene, 4-chloroaniline, CuI, and K₂CO₃.
-
Add DMF to the flask and begin stirring.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination Protocol
Materials:
-
2-Chloronitrobenzene (1.0 equiv)
-
4-Chloroaniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add toluene to the flask, followed by 2-chloronitrobenzene and 4-chloroaniline.
-
Heat the reaction mixture to 100-110 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The Ullmann reaction, being the more classical approach, offers the advantage of lower catalyst cost.[1] However, it typically requires harsh reaction conditions, including high temperatures and long reaction times, which may not be suitable for sensitive substrates.
In contrast, the Buchwald-Hartwig amination has emerged as a more versatile and efficient method, providing higher yields under significantly milder conditions.[2] The use of sophisticated phosphine ligands allows for a broader substrate scope and better functional group tolerance. While the initial cost of the palladium catalyst and ligands is higher, the improved efficiency, shorter reaction times, and milder conditions often make it the preferred method in modern drug discovery and development, where time and yield are critical factors. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the chemical nature of the starting materials.
References
Purity Analysis of N-(4-Chlorophenyl)-2-nitroaniline: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of N-(4-Chlorophenyl)-2-nitroaniline. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its purity is critical for the quality and safety of the final products. This guide outlines the methodologies for assessing the purity of this compound and identifying potential process-related impurities.
The primary synthesis route for this compound involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with p-chloroaniline. Based on this, potential impurities include unreacted starting materials and isomers formed during synthesis.
Potential Process-Related Impurities:
-
This compound: The main analyte.
-
1-Fluoro-2-nitrobenzene: Unreacted starting material.
-
p-Chloroaniline: Unreacted starting material.
-
N-(2-Chlorophenyl)-2-nitroaniline: Potential isomeric impurity.
-
N-(4-Chlorophenyl)-4-nitroaniline: Potential isomeric impurity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound and its potential impurities.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of this compound and its related substances.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 40% A to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL.
Data Presentation: HPLC
| Compound | Retention Time (min) (Hypothetical) | Relative Retention Time (RRT) |
| p-Chloroaniline | 4.5 | 0.30 |
| 1-Fluoro-2-nitrobenzene | 8.2 | 0.55 |
| N-(2-Chlorophenyl)-2-nitroaniline | 13.8 | 0.92 |
| This compound | 15.0 | 1.00 |
| N-(4-Chlorophenyl)-4-nitroaniline | 16.2 | 1.08 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It provides excellent selectivity and sensitivity, making it a valuable tool for impurity profiling.
Experimental Protocol: GC-MS
This method is suitable for the identification and quantification of volatile impurities and the main analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 350.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 10 mL of a suitable solvent like methanol or acetone.
Data Presentation: GC-MS
| Compound | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |
| p-Chloroaniline | 7.8 | 127, 92, 65 |
| 1-Fluoro-2-nitrobenzene | 9.5 | 141, 95, 75 |
| N-(2-Chlorophenyl)-2-nitroaniline | 18.2 | 248, 202, 167, 139 |
| This compound | 18.9 | 248, 202, 167, 139, 111 |
| N-(4-Chlorophenyl)-4-nitroaniline | 19.5 | 248, 218, 183, 152, 111 |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Suitable for all listed potential impurities. | Best suited for volatile and thermally stable compounds. The main analyte and impurities are amenable to GC analysis. |
| Selectivity | Good selectivity based on polarity differences. Co-elution of isomers is possible. | Excellent selectivity due to chromatographic separation and mass-based detection. Provides structural information. |
| Sensitivity | High sensitivity, dependent on the chromophore of the analyte. | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust method for routine quality control and quantification of the main component and known impurities. GC-MS provides superior selectivity and is invaluable for the definitive identification of unknown impurities and for methods requiring higher sensitivity. For a complete impurity profile, a combination of both techniques is recommended.
Safety Operating Guide
Proper Disposal of N-(4-Chlorophenyl)-2-nitroaniline: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of N-(4-Chlorophenyl)-2-nitroaniline, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be aware of its hazards. This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Skin Protection: A lab coat and appropriate footwear are required.
-
Respiratory Protection: If handling the solid form and dust generation is possible, use a NIOSH-approved respirator.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) separately from other laboratory waste streams. Do not mix with other chemicals.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the words "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a pickup.
Summary of Hazard Data
| Hazard Information | Description |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
Disposal Workflow Visualization
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(4-Chlorophenyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-(4-Chlorophenyl)-2-nitroaniline. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Must be worn at all times and be equipped with side shields. A face shield is recommended for splash-prone operations.[1][2][3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are recommended. Inspect for degradation before use and change frequently.[1][2][4] |
| Lab Coat | A chemical-resistant, flame-retardant lab coat should be worn and fully buttoned.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when dusts are generated or if work is not conducted in a fume hood. A respirator with an organic vapor cartridge is advised.[1] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control exposure.[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
Emergency and Disposal Plan
A clear plan for spills and waste disposal is critical for laboratory safety.
Spill Response:
-
Minor Spill (<1g):
-
Major Spill (>1g):
-
Evacuate the area immediately.
-
Notify the laboratory supervisor and the institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.[1]
-
Waste Disposal:
-
Unused/Waste Chemical:
-
Contaminated Materials:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
